molecular formula C13H17NO2 B136341 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one CAS No. 149354-13-2

1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one

Katalognummer: B136341
CAS-Nummer: 149354-13-2
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: PTERMDVDUAUGDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a hydroxyphenyl group and an acetyl moiety. Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry and are extensively used in pharmaceutical research and development . Compounds with this core structure are frequently investigated for their potential biological activities and their utility as building blocks for more complex molecules. Piperidine derivatives have been identified as key structural components in ligands for various biological targets. For instance, structurally related piperazine-based compounds have been shown to exhibit high affinity for sigma-1 receptors (S1R), which are implicated in neurological disorders and cancer . Some analogs have also been explored as intermediates in the synthesis of potential radiopharmaceuticals for tumor imaging . Additionally, dihydropyrimidinone derivatives containing a piperidine moiety have been reported to demonstrate significant anti-ulcer activity in experimental models . The presence of the hydroxyphenyl group enhances the molecular properties, potentially allowing for hydrogen bonding, which can influence the compound's solubility and interaction with biological targets. This makes this compound a versatile intermediate for researchers in drug discovery, particularly in the synthesis of novel therapeutic agents and in probing complex biochemical pathways. This product is intended for research purposes in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(15)14-8-6-12(7-9-14)11-2-4-13(16)5-3-11/h2-5,12,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTERMDVDUAUGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598552
Record name 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149354-13-2
Record name 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one

Abstract

This compound is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs—a substituted piperidine ring linked to a hydroxyphenyl group. These features are common in pharmacologically active agents. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide provides a comprehensive overview of the key physicochemical parameters for this compound, detailing not just the predicted values but also the rigorous, field-proven experimental methodologies required for their accurate determination. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's fundamental characteristics.

Compound Identification and Molecular Structure

A precise characterization begins with the unambiguous identification of the molecule.

  • IUPAC Name: 1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone

  • Molecular Formula: C₁₃H₁₇NO₂[1]

  • Molecular Weight: 219.28 g/mol

  • Canonical SMILES: CC(=O)N1CCC(CC1)C2=CC=C(C=C2)O[1]

  • InChI Key: PTERMDVDUAUGDS-UHFFFAOYSA-N[1]

Table 1: Core Physicochemical Properties Summary

PropertyPredicted ValueSignificance in Drug Development
logP (Lipophilicity) 1.6 (XlogP)[1]Governs membrane permeability, protein binding, and solubility.
pKa (Ionization) Not availableDetermines the charge state at physiological pH, impacting solubility, absorption, and receptor interaction.
Aqueous Solubility Not availableCritical for formulation, dissolution, and bioavailability.
Melting Point Not availableIndicates purity, crystal lattice energy, and solid-state stability.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

Scientific Rationale: Lipophilicity, quantified as the logP value, is a critical determinant of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[2] It represents the equilibrium partitioning of a neutral compound between an immiscible lipid-like (n-octanol) and aqueous phase.[2] An optimal logP value (typically between 1 and 3) is often sought to balance aqueous solubility with membrane permeability. The predicted XlogP for this compound is 1.6, suggesting a favorable balance for potential oral absorption.[1]

Experimental Protocol: Shake-Flask Method for logP Determination

This method is the gold standard for its direct measurement of the partitioning equilibrium.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare n-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution (e.g., 5 mL of each).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[3]

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample a known aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log₁₀(P)

Self-Validation and Trustworthiness: The protocol's integrity is maintained by running the experiment in triplicate and including a control sample to ensure analytical consistency. The sum of the compound mass in both phases should closely match the initial mass added, confirming that no significant degradation or adsorption to the vial occurred.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-octanol and aqueous buffer (pH 7.4) prep2 Prepare stock solution of compound in buffer exp1 Combine phases and stock solution prep2->exp1 Introduce exp2 Shake to equilibrate exp1->exp2 exp3 Centrifuge to separate phases exp2->exp3 ana1 Sample both phases exp3->ana1 ana2 Quantify concentration via HPLC ana1->ana2 ana3 Calculate P and logP ana2->ana3

Caption: Workflow for Shake-Flask logP Determination.

Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the strength of an acid or base and dictates the extent of ionization at a given pH.[4] For this compound, two key functional groups influence its ionization: the weakly acidic phenolic hydroxyl group (-OH) and the potentially basic piperidine nitrogen. The charge state of a molecule profoundly affects its solubility, membrane permeability, and ability to bind to its biological target. Experimental determination is essential as prediction can be unreliable for complex molecules.

Experimental Protocol: Potentiometric Titration for pKa Determination

This technique offers high precision and is a standard method for pKa measurement.[5][6] It involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the compound.[6]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) at a constant, recorded temperature.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system. For compounds with low water solubility, a co-solvent system (e.g., methanol-water) may be required. The starting concentration should be around 10⁻³ M.[6]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl for titrating the basic nitrogen, or 0.1 M NaOH for the acidic phenol).

  • Titration Execution: Add small, precise increments of the titrant to the solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point (the point of steepest inflection) corresponds to the complete neutralization of the acidic or basic group.

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point (where half of the functional group has been neutralized). For more accurate results, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against volume to precisely identify the equivalence point.

Causality and Trustworthiness: This method is self-validating because the shape of the titration curve provides direct evidence of the ionization event.[5] Running a blank titration (with the solvent system alone) allows for correction of any background effects. The use of a co-solvent requires extrapolation back to 0% co-solvent to determine the aqueous pKa, a critical step for biological relevance.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter at constant temperature setup2 Prepare compound solution (e.g., in co-solvent) tit1 Add titrant (e.g., HCl) in small increments setup2->tit1 Titrate tit2 Record pH and volume after each addition tit1->tit2 ana1 Plot pH vs. Volume tit2->ana1 Generate curve ana2 Determine equivalence point (inflection point) ana1->ana2 ana3 Calculate pKa (pH at 1/2 equivalence point) ana2->ana3

Caption: Workflow for Potentiometric pKa Determination.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution, which directly influences its dissolution rate and bioavailability.[7] Low solubility is a major hurdle in drug development, often leading to poor absorption and variable clinical outcomes.[8] Therefore, accurate measurement of thermodynamic (or equilibrium) solubility is essential.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility, which is the most relevant value for predicting in vivo dissolution.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous medium of interest (e.g., deionized water, pH 7.4 buffer). The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is established between the solid and the solution.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[9]

  • Sample Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method against a standard calibration curve.[9][10]

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the equilibrium solubility of the compound in the chosen medium.

Expertise and Integrity: The choice of agitation time is critical; preliminary experiments should confirm that equilibrium is reached (i.e., solubility does not increase with longer incubation times). The integrity of the measurement relies on ensuring that the filtrate is completely free of any solid particles, as this would artificially inflate the measured solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid compound to buffer equil1 Agitate for 24-48 hours at constant temperature prep1->equil1 ana1 Filter to get saturated solution equil1->ana1 Separate ana2 Dilute filtrate ana1->ana2 ana3 Quantify concentration via HPLC ana2->ana3 ana4 Calculate solubility ana3->ana4

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11][12]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and strong acids.[12]

  • Toxicology: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. May cause skin, eye, and respiratory tract irritation.[11]

Conclusion

The , particularly its lipophilicity, ionization, and solubility, are foundational to its potential as a research tool or therapeutic agent. While computational predictions provide a valuable starting point, this guide underscores the necessity of rigorous experimental determination. The detailed protocols for measuring logP, pKa, and aqueous solubility provide a clear and actionable framework for researchers to generate the high-quality, reliable data required for informed decision-making in any research or drug development program.

References

  • Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1671. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • Wikidata. (n.d.). 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone. Available at: [Link]

  • American Elements. (n.d.). 1-[4-(phenylamino)piperidin-1-yl]ethan-1-one. Available at: [Link]

  • PubChem. (n.d.). 4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-(3-hydroxypropyl)phenyl)butan-1-one. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Hydroxyphenyl)piperazine dihydrobromide. Available at: [Link]

  • Geocities. (n.d.). Partition coefficients. Available at: [Link]

  • ResearchGate. (2018). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

  • Google Patents. (2005). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • Geocities. (n.d.). Determination of the Partition Coefficient of Ethanoic Acid between Water and 2-Methylpropan-l-of. Available at: [Link]

  • PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Available at: [Link]

  • FooDB. (2010). Showing Compound 4'-Hydroxyacetophenone (FDB010503). Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link]

  • University of Debrecen. (n.d.). Determination of a Partition Coefficient. Available at: [Link]

  • RSC Publishing. (2024). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Available at: [Link]

  • Wikipedia. (n.d.). Partition coefficient. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: [Link]

  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. Available at: [Link]

  • Boron Molecular. (n.d.). 1-(4-hydroxyphenyl)ethanone. Available at: [Link]

Sources

An In-depth Technical Guide to 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one (CAS Number: 149354-13-2): A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and multifaceted applications of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one (CAS No. 149354-13-2). This compound, featuring a critical 4-hydroxyphenylpiperidine moiety, has emerged as a valuable and versatile intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its structural attributes make it a key building block in the development of novel therapeutics, particularly those targeting the central nervous system and metabolic diseases. This guide will delve into the synthetic pathways, analytical characterization, and the significant role of its derivatives as potent modulators of biological targets such as opioid receptors and the Farnesoid X receptor (FXR).

Introduction: The Significance of the 4-Hydroxyphenylpiperidine Scaffold

The 4-hydroxyphenylpiperidine core is a well-established pharmacophore in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The strategic combination of a piperidine ring and a hydroxyphenyl group allows for a range of interactions with biological targets, influencing properties such as receptor affinity, selectivity, and pharmacokinetic profiles. This compound serves as a readily available and modifiable starting material for the elaboration of this privileged scaffold, enabling the exploration of diverse chemical space in the pursuit of novel drug candidates. Its derivatives have shown promise in addressing a spectrum of therapeutic areas, including pain management and metabolic disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design.

PropertyValueSource
CAS Number 149354-13-2N/A
Molecular Formula C₁₃H₁₇NO₂N/A
Molecular Weight 219.28 g/mol N/A
Appearance SolidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
InChI Key PTERMDVDUAUGDS-UHFFFAOYSA-N[1]

Synthesis and Derivatization Strategies

The synthesis of this compound and its subsequent derivatization are key to its utility in drug discovery programs.

Synthesis of the Core Intermediate

Conceptual Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product A Substituted Aldehyde D Mannich Reaction A->D B Amine Source B->D C Ketone C->D E Piperidin-4-one Derivative D->E Cyclization F This compound E->F Acetylation G cluster_0 Modifications at the Piperidine Nitrogen cluster_1 Modifications at the Ketone cluster_2 Modifications at the Phenyl Ring A This compound B Deacetylation A->B D Reduction A->D F Etherification of Phenol A->F C N-Alkylation / N-Arylation B->C G Diverse Library of Derivatives C->G E Reductive Amination D->E E->G F->G

Caption: Potential derivatization pathways from the core intermediate.

Applications in Drug Discovery and Development

Derivatives of this compound have demonstrated significant potential in modulating key biological targets implicated in various diseases.

Opioid Receptor Modulation for Pain Management

The 4-hydroxy-4-phenylpiperidine scaffold is a core structural element in many potent opioid receptor agonists. [2][3]Fentanyl and its analogs, for instance, are phenylpiperidine derivatives that exhibit high affinity for the μ-opioid receptor, leading to profound analgesic effects. [3]By modifying the substituents on the piperidine nitrogen and the phenyl ring of the this compound core, researchers can synthesize novel compounds with tailored affinities for different opioid receptor subtypes (μ, δ, and κ), potentially leading to analgesics with improved side-effect profiles. [2]

Opioid Receptor Signaling Pathway:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Opioid Receptor Agonist (Piperidine Derivative) B μ-Opioid Receptor (GPCR) A->B C Gαi/o B->C Activation D Adenylyl Cyclase C->D Inhibition G Voltage-gated Ca²⁺ Channel C->G Inhibition I K⁺ Channel C->I Activation F cAMP D->F Conversion E ATP E->F H Neurotransmitter Vesicle G->H Ca²⁺ influx (inhibited) K Reduced Neuronal Excitability H->K Neurotransmitter release (reduced) J Hyperpolarization I->J K⁺ efflux J->K

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

Farnesoid X Receptor (FXR) Partial Agonism for Metabolic Diseases

The Farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. [4]FXR partial agonists are being investigated as potential therapeutics for metabolic diseases such as non-alcoholic steatohepatitis (NASH). [5]Recently, novel 1-(4-aminophenylacetyl)piperidine derivatives have been identified as potent and selective FXR partial agonists. [5]These compounds have been shown to reduce steatosis and lower triglyceride levels in cellular models. [5]The this compound scaffold provides a valuable starting point for the synthesis of such FXR modulators.

FXR Signaling in Hepatocytes:

G cluster_0 Hepatocyte A FXR Partial Agonist (Piperidine Derivative) B FXR/RXR Heterodimer A->B Binding & Partial Activation C FXRE in Target Genes B->C Binding to DNA D Gene Transcription C->D Modulation E SHP Expression D->E Increased F CYP7A1 Expression E->F Repression G Bile Acid Synthesis F->G Decreased

Caption: Simplified schematic of FXR-mediated gene regulation.

Analytical Characterization

The purity and structural integrity of this compound and its derivatives are critical for their use in research and development. A combination of analytical techniques is employed for their characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound and for monitoring the progress of chemical reactions. A typical HPLC method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound and its derivatives. [6]The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework, confirming the identity and stereochemistry of the synthesized compounds. Quantitative NMR (qNMR) can also be employed for accurate determination of purity without the need for a specific reference standard. [7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Clarification on the Erroneous Link to Ketoconazole

It is important to address a recurring, yet inaccurate, association of this compound with the synthesis of the antifungal drug ketoconazole. Ketoconazole is a piperazine derivative, and its synthesis involves piperazine-containing intermediates. [8][9][10][11]The compound of interest in this guide, CAS number 149354-13-2, is a piperidine derivative. The confusion likely arises from a similarly named piperazine analogue, 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone, which is indeed a precursor in some synthetic routes to ketoconazole. [8]

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its versatile scaffold allows for the generation of a wide array of derivatives with the potential to modulate critical biological targets. The exploration of this chemical space has already yielded promising leads in the areas of analgesia and metabolic diseases. Future research efforts will likely focus on the development of more efficient and stereoselective synthetic routes to derivatives of this compound. Furthermore, the elucidation of the structure-activity relationships of these derivatives will continue to guide the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued investigation of this valuable intermediate holds significant promise for the advancement of drug discovery and development.

References

  • Chem-Impex. 1-(4-Hydroxyphenyl)piperazine. [Link]

  • Dayananda, A. S., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1671–o1672. [Link]

  • Zhang, B., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 118460. [Link]

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer Science & Business Media.
  • Vardanyan, R., & Hruby, V. (2006). Fentanyl and its analogs. In Synthesis of Essential Drugs (pp. 29-32). Elsevier.
  • Zhang, B., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 118460. [Link]

  • Google Patents. (2008).
  • Angeli, A., et al. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Chemistry & Biodiversity, e202500710. [Link]

  • Google Patents. (2010).
  • Klimczak, A., et al. (2025). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. Journal of Molecular Structure, 1301, 137303. [Link]

  • PubChemLite. This compound. [Link]

  • Diehl, B. W. (2019). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 57(10), 786-798. [Link]

Sources

Methodological & Application

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide detailing validated analytical methods for the detection and quantification of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one. This compound, featuring a substituted piperidine core, is of significant interest as a potential pharmaceutical intermediate, metabolite, or impurity.[1][2] Ensuring its precise measurement is critical for quality control, pharmacokinetic studies, and regulatory compliance.[3][4] This guide presents detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, and Gas Chromatography-Mass Spectrometry (GC-MS) as a valuable orthogonal technique. Each protocol is supported by a discussion of the underlying scientific principles, method validation strategies according to ICH guidelines, and practical troubleshooting advice.[5]

Introduction and Method Selection Rationale

This compound is a molecule characterized by a basic piperidine nitrogen and a phenolic hydroxyl group, which dictates its physicochemical properties and informs the selection of appropriate analytical techniques. The acetyl group on the piperidine nitrogen makes the molecule relatively stable. The presence of the phenyl ring provides a strong chromophore, making it suitable for UV-based detection.

Causality Behind Method Selection:

  • HPLC-UV: This is the workhorse method for quality control (QC) environments. Its robustness, cost-effectiveness, and the compound's inherent UV absorbance make it ideal for assay and purity testing of bulk substances and formulated products where concentration levels are relatively high. A reversed-phase C18 column is the logical first choice, as it effectively retains the moderately polar analyte.[6]

  • LC-MS/MS: For applications requiring superior sensitivity and selectivity, such as bioanalysis (quantification in plasma or urine) or trace-level impurity analysis, LC-MS/MS is the gold standard.[4][7] The basic piperidine nitrogen is readily protonated, making it highly responsive to positive-mode electrospray ionization (ESI). The specificity of Multiple Reaction Monitoring (MRM) allows for precise quantification even in highly complex biological matrices.[8][9]

  • GC-MS: While less common for a molecule of this polarity, GC-MS can serve as an excellent orthogonal method for identity confirmation or for analyzing potential volatile impurities from the synthesis process.[10] The key challenge is the molecule's low volatility due to the polar hydroxyl group. This is overcome through chemical derivatization (e.g., silylation), which masks the polar group, increases volatility, and improves chromatographic peak shape.[11]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This protocol describes a validated isocratic RP-HPLC method for the quantitative determination of this compound.

Principle of the Method

The analyte is separated on a C18 stationary phase, which retains the compound based on hydrophobic interactions. An acidic mobile phase is employed to ensure the phenolic hydroxyl group is protonated and to suppress silanol interactions on the column, leading to improved peak symmetry.[12] Quantification is achieved by measuring the absorbance of the phenyl chromophore, typically around 220-230 nm.[6]

Experimental Protocol

2.2.1. Reagents and Materials

  • Reference Standard: this compound (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Ortho-phosphoric acid (H₃PO₄), analytical grade

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% ortho-phosphoric acid.[13] Filter and degas prior to use.

  • Diluent: Acetonitrile:Water (50:50, v/v)

2.2.2. Instrumentation and Conditions A standard HPLC system equipped with a UV-Vis detector is sufficient.

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution.
Mobile Phase ACN:Water (60:40) + 0.1% H₃PO₄Provides adequate retention and good peak shape for the analyte.[13]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column ensuring optimal efficiency.
Detection Wavelength 225 nmBalances high absorbance from the phenyl ring with low background noise.[6]
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.

2.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Diluent.

  • Sample Preparation (e.g., for Assay): Accurately weigh a quantity of the sample powder expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Add approximately 20 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter through a 0.45 µm syringe filter before injection.

Workflow and Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC System C->D E Isocratic Separation on C18 Column D->E F UV Detection at 225 nm E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: RP-HPLC-UV experimental workflow.

2.3.1. Method Validation The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[5]

ParameterAcceptance CriteriaPurpose
Specificity Peak purity index > 0.999; no interference from placebo/blank.Confirms that the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range.Demonstrates a proportional relationship between concentration and response.[13]
Range 80-120% of the test concentration for assay.The interval where the method is precise, accurate, and linear.
Accuracy 98.0% - 102.0% recovery for spiked samples.Measures the closeness of the test results to the true value.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate: ≤ 2.0%.Assesses the degree of scatter between a series of measurements.
LOD & LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).Defines the lowest concentration that can be reliably detected and quantified.
Robustness RSD ≤ 2.0% after minor changes (flow rate, temp, pH).Shows the method's reliability with respect to deliberate variations in parameters.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is optimized for the ultra-sensitive quantification of the analyte in complex matrices, such as human plasma.

Principle of the Method

The analyte is first separated from matrix components using fast gradient liquid chromatography. It then enters an electrospray ionization (ESI) source, where the basic piperidine nitrogen is readily protonated to form the precursor ion [M+H]⁺. This ion is isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and specific product ions are monitored in the third quadrupole (Q3).[8] This precursor-to-product ion transition is highly specific and forms the basis for quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocol

3.2.1. Reagents and Materials

  • Reference Standard and Internal Standard (IS), e.g., a deuterated analog.

  • Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Water, LC-MS grade.

  • Formic acid (FA), LC-MS grade.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Sample Preparation: Protein precipitation (PPT) is a common and effective method. Add 3 parts of cold ACN (containing IS) to 1 part plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in Mobile Phase A.

3.2.2. Instrumentation and Conditions

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA shorter column with smaller particles allows for rapid, high-efficiency separation suitable for MS.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring good ionization efficiency.
LC Gradient 5% B to 95% B in 3 min, hold 1 min, re-equilibrateA fast gradient elutes the analyte quickly while separating it from matrix effects.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic nitrogen atom is efficiently protonated in positive mode.[8]
Analyte [M+H]⁺ m/z 221.1Calculated for C₁₂H₁₇N₂O₂⁺
MRM Transitions Q1: 221.1 -> Q3: 179.1 (Loss of C₂H₂O)A primary transition for quantification.
Q1: 221.1 -> Q3: 121.1 (Cleavage at piperidine)A confirmatory transition.
Collision Energy To be optimized (typically 15-30 eV)Tuned to maximize the intensity of the desired product ions.
Workflow and Validation

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Plasma with IS B Protein Precipitation (ACN) A->B C Centrifuge & Evaporate B->C D Reconstitute C->D E Fast Gradient LC D->E F ESI+ Ionization E->F G MRM Detection (Q1/Q3 Transitions) F->G H Integrate Peak Area Ratios (Analyte/IS) G->H I Quantify using Calibration Curve H->I

Caption: LC-MS/MS bioanalytical workflow.

3.3.1. Method Validation Bioanalytical method validation follows specific regulatory guidance (e.g., FDA, EMA).

ParameterAcceptance CriteriaPurpose
Selectivity No significant interference at the retention time of the analyte and IS in blank matrix.Ensures matrix components do not affect quantification.
Calibration Curve ≥ 75% of standards within ±15% of nominal (±20% at LLOQ).Defines the relationship between concentration and detector response.[14]
Accuracy & Precision Intra- and inter-day precision (RSD) ≤15% and accuracy within 85-115% (≤20% and 80-120% at LLOQ).Ensures the method is reliable and reproducible over time.
Matrix Effect IS-normalized matrix factor should be consistent across lots (RSD ≤15%).Assesses the ion suppression or enhancement caused by the biological matrix.
Recovery Extraction recovery should be precise and consistent.Measures the efficiency of the sample preparation process.
Stability Analyte stable in matrix under various conditions (freeze-thaw, bench-top, long-term).Guarantees sample integrity from collection to analysis.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides an orthogonal method for identification and purity analysis, particularly useful for detecting process-related impurities.

Principle of the Method

Direct analysis by GC is challenging due to the low volatility and high polarity of the phenolic hydroxyl group. Therefore, a derivatization step is essential. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This increases volatility and thermal stability, making the analyte suitable for GC analysis.[10] Separation occurs in a capillary column, and detection is performed by a mass spectrometer, typically using electron ionization (EI), which provides a reproducible fragmentation pattern for library matching and structural confirmation.[11]

Experimental Protocol

4.2.1. Reagents and Materials

  • Reference Standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (anhydrous, GC grade) as a reaction solvent

  • Ethyl Acetate (GC grade) for dilution

4.2.2. Derivatization and Sample Preparation

  • Accurately weigh ~1 mg of the sample or standard into a GC vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection.

4.2.3. Instrumentation and Conditions

ParameterSettingRationale
GC Column DB-5ms, 30 m x 0.25 mm x 0.25 µmA general-purpose, low-bleed column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °C, Split mode (e.g., 20:1)Ensures rapid vaporization without thermal degradation of the TMS derivative.
Oven Program Start 150°C, hold 1 min, ramp 15°C/min to 300°C, hold 5 minA temperature gradient to separate the analyte from derivatizing agent and impurities.
Ionization Source Electron Ionization (EI), 70 eVStandard EI energy provides reproducible fragmentation patterns for identification.
MS Scan Range m/z 40 - 550Covers the mass of the derivatized molecule and its fragments.
Workflow and Validation

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Add BSTFA Reagent A->B C Heat at 70°C for 30 min B->C D Inject into GC C->D E Capillary Column Separation D->E F EI Ionization & Mass Detection E->F G Extract Total Ion Chromatogram F->G H Analyze Mass Spectrum G->H I Identify Compound & Impurities H->I

Caption: GC-MS derivatization and analysis workflow.

4.3.1. Method Validation Validation for a GC-MS purity or identification method focuses on specificity and limit of detection.

ParameterAcceptance CriteriaPurpose
Specificity The mass spectrum of the analyte peak is unique and matches the reference standard.Confirms the identity of the compound without ambiguity.
Linearity r² ≥ 0.995 if used for quantitative impurity analysis.Establishes a proportional response for quantification.
LOD A distinct peak with a mass spectrum identifiable at low concentrations.Determines the smallest amount of an impurity that can be detected.
Robustness Consistent results with minor changes in oven ramp rate or inlet temperature.Ensures the reliability of the derivatization and analysis.

References

  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Journal of Pharmaceutical and Engineering Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s483-s491. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of the key piperidine compound 16. Retrieved from [Link]

  • PubMed. (2018). Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved from [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Wiley. (n.d.). Evolving Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-[4-(4-hydroxyphenyl)piperazino]ethan-1-one, Thermo Scientific 50 g. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

Sources

Application Note & Protocols: 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one as a Chemical Probe for Receptor Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one as a chemical probe for receptor characterization. We delve into the foundational principles of chemical probes, the specific properties of this compound, and detailed protocols for its application in receptor binding and functional assays. The narrative emphasizes the causality behind experimental design, ensuring robust and reproducible results for target validation and drug discovery programs.

The Philosophy of a Chemical Probe

This guide uses this compound as a working example to illustrate the critical workflow for validating and utilizing a novel chemical probe. The piperidine and related piperazine moieties are common scaffolds found in biologically active compounds targeting a range of receptors, including G-protein coupled receptors (GPCRs) and sigma receptors, making this compound a promising candidate for exploration.[5][6][7][8]

Compound Profile: this compound

A thorough understanding of the probe's physicochemical properties is the first step in any experimental design.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₁₃H₁₇NO₂N/A
Molecular Weight 219.28 g/mol [9]
CAS Number 34483-63-5N/A
Appearance Solid[9]
Purity >97% (Recommended)Vendor Specific
Solubility Soluble in DMSO, EthanolEmpirically determined
Storage Store at room temperature, sealed in dry conditions. For long-term, consider -20°C in a desiccated environment.[10]

Scientist's Note: Before use, it is critical to confirm the identity and purity of the compound via analytical methods such as NMR, LC-MS, and HPLC. Impurities can act as confounding variables, leading to erroneous data. Always prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and perform serial dilutions in aqueous assay buffer immediately before the experiment to avoid precipitation.

Experimental Framework for Probe Characterization

The validation of a chemical probe is a multi-step process that builds a pyramid of evidence, starting from initial binding and culminating in a demonstrated effect in a complex biological system.

G cluster_0 Phase 1: Target Identification & Binding cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Cellular Validation A Primary Screening (e.g., Receptor Panel) B Radioligand Binding Assay (Determine Affinity - Ki) A->B Identifies Primary Target(s) C Functional Assays (e.g., cAMP, Ca2+ Flux) B->C Confirm Functional Relevance D Determine Modality (Agonist, Antagonist, etc.) C->D E Selectivity Profiling (Broad Receptor Panel) D->E Assess Off-Target Effects F Cell-Based Target Engagement (e.g., Cellular Thermal Shift Assay) E->F G Phenotypic Assay (Link target modulation to cell function) F->G H Animal Model Studies (PK/PD, Efficacy) G->H In Vivo Model Validation G cluster_0 GPCR Signaling Cascade (Gs-coupled) Agonist Agonist (e.g., Chemical Probe) Receptor Gs-Coupled Receptor Agonist->Receptor Binds G_Protein Gαsβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified Gs-coupled GPCR Signaling Pathway.

Materials:

  • Cells: A cell line stably expressing the target GPCR (e.g., HEK293 or CHO).

  • Assay Medium: Serum-free medium, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Positive Control: A known agonist for the receptor.

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or similar technology.

Procedure:

Part A: Agonist Mode

  • Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluency.

  • Starvation: Replace growth medium with assay medium and incubate for 30-60 minutes.

  • Stimulation: Add serial dilutions of the probe or positive control to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis & Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Analysis: Plot the cAMP signal against the log concentration of the probe to determine the EC₅₀ (concentration for 50% maximal effect).

Part B: Antagonist Mode

  • Cell Plating & Starvation: As above.

  • Pre-incubation: Add serial dilutions of the probe and incubate for 15-30 minutes.

  • Challenge: Add a fixed concentration of the known agonist (typically its EC₈₀) to all wells (except baseline controls). Incubate for a further 30 minutes.

  • Lysis & Detection: As above.

  • Analysis: Plot the inhibition of the agonist response against the log concentration of the probe to determine the IC₅₀.

Data Interpretation & Building Trust in Your Results

  • Potency vs. Affinity: The Ki from a binding assay measures affinity, while the EC₅₀/IC₅₀ from a functional assay measures potency. A potent compound should have a high affinity, but these values are not always identical.

  • Selectivity is Key: A good chemical probe should be highly selective for its intended target. It is crucial to screen the probe against a panel of related and unrelated receptors. A probe with significant off-target activity at concentrations close to its on-target potency can produce ambiguous results. [1]* The Negative Control: A close structural analog of the probe that is inactive against the primary target is an invaluable tool. If the negative control fails to produce the same cellular phenotype as the active probe, it strengthens the conclusion that the observed effect is on-target. [1]* On-Target Engagement: Ultimately, one must demonstrate that the probe engages the target in a cellular context. [2]Techniques like the Cellular Thermal Shift Assay (CETSA) or using labeled probes can confirm this crucial link between the molecule and its intracellular target. [11] By following this structured approach—characterizing the compound, determining its binding affinity and functional modality, and rigorously assessing its selectivity—researchers can confidently utilize this compound, or any novel compound, as a reliable chemical probe to explore biological pathways and validate new therapeutic targets.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhanak, D., Edwards, A. M., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Brockunier, L. L., Parmee, E. R., Tan, C., Colwell, L. F., Jr, Cary, L., Resciniti, J., Tota, L., Tran, L. O., & Le, T. (2004). Piperazine-based inhibitors of the human β3-adrenergic receptor. Bioorganic & Medicinal Chemistry Letters, 14(18), 4763–4766. [Link]

  • Dayananda, A. S., Kumar, M. K., & Lokanath, N. K. (2012). 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3377. [Link]

  • Jończyk, J., et al. (2014). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 5(3), 236–247. [Link]

  • Rossi, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1317–1324. [Link]

  • An, L., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 27, 2026, from [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

  • Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 27, 2026, from [Link]

  • Hergenrother, P. J. (2016). Chemical probes and drug leads from advances in synthetic planning and methodology. Journal of the American Chemical Society, 138(22), 6932–6951. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved January 27, 2026, from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Sun, S., Almaden, J., Carlson, T. J., Barker, J., & Gehring, M. R. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic Engineering, 7(1), 38–44. [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved January 27, 2026, from [Link]

  • Wang, L., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 700679. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565–583. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). Development of Chemical Probes. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors ex. Retrieved January 27, 2026, from [Link]

  • Agilent Technologies. (n.d.). G-Protein Coupled Receptors (GPCR) Signaling Assays. Retrieved January 27, 2026, from [Link]

  • The Francis Crick Institute. (n.d.). Chemical probes. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Chemical probe. Retrieved January 27, 2026, from [Link]

  • DeLean, A., Munson, P. J., & Rodbard, D. (1978). Simultaneous analysis of families of sigmoidal curves: application to bioassay, radioligand assay, and physiological dose-response curves. American Journal of Physiology-Endocrinology and Metabolism, 235(2), E97-E102. [Link]

  • PubMed. (n.d.). Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. Retrieved January 27, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β 3 -Adrenergic Agonist Mirabegron to α 1A. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Retrieved January 27, 2026, from [Link]

  • NCBI Bookshelf. (2021). Analyzing Kinetic Binding Data - Assay Guidance Manual. Retrieved January 27, 2026, from [Link]

  • Boron Molecular. (n.d.). Buy 1-(4-hydroxyphenyl)ethanone. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved January 27, 2026, from [Link]

Sources

Application Note & Protocol: Dissolving 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical First Step to Reproducible Data

1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one is a small molecule with a chemical structure featuring both a phenol and a piperidine moiety, suggesting its potential utility in various areas of drug discovery and chemical biology. The success of any subsequent cell-based assay hinges on a seemingly simple but absolutely critical step: the complete and consistent solubilization of the compound. Improper dissolution can lead to inaccurate compound concentrations, precipitation in culture media, and ultimately, unreliable and non-reproducible experimental results.

Due to its molecular structure, which combines polar functional groups (hydroxyl, ketone) with a nonpolar carbon scaffold, this compound is predicted to have low aqueous solubility. Introducing a compound directly into an aqueous cell culture medium would likely result in poor dispersion and precipitation. Therefore, a robust protocol using an appropriate organic solvent to create a concentrated stock solution is required.

This guide provides a comprehensive, field-proven methodology for dissolving, diluting, and applying this compound for in vitro cell-based assays. The protocols herein are designed to ensure maximal compound availability while minimizing solvent-induced artifacts, thereby establishing a trustworthy and self-validating experimental system.

Compound Properties & Solvent Selection

Physicochemical Characteristics

A precise, experimentally determined solubility profile for this compound is not widely published. However, based on its constituent chemical groups (phenol, piperidine), it can be classified as a hydrophobic compound. Phenolic compounds often exhibit poor solubility in water but are readily soluble in polar aprotic solvents.

PropertyValue / PredictionRationale / Source
Molecular Formula C₁₃H₁₇NO₂-
Molecular Weight 219.28 g/mol (User must confirm this value from their specific supplier's Certificate of Analysis)
Predicted Solubility Poor in water; Soluble in DMSO, EthanolBased on general solubility of phenolic and piperidine compounds.[1][2]

Expert Tip: Before committing to a large-scale stock solution, it is imperative to perform a small-scale solubility test. Add a small, known amount of the compound (e.g., 1 mg) to a measured volume of the chosen solvent (e.g., 100 µL) to visually confirm complete dissolution at your target concentration.

Choosing the Right Solvent: DMSO as the Primary Choice

The ideal solvent must effectively dissolve the compound at a high concentration and be miscible with aqueous cell culture media at a final concentration that is non-toxic to the cells.[3]

SolventAdvantagesDisadvantages & Mitigation
Dimethyl Sulfoxide (DMSO) - Excellent solvating power for a wide range of hydrophobic compounds.[4] - Readily miscible with water and cell culture media. - High boiling point reduces evaporation.- Cytotoxic at concentrations >0.5% .[5] - Can affect cell differentiation and other biological processes.[5] - Mitigation: Keep final assay concentration ≤0.1% whenever possible. Always include a vehicle control.[3][6]
Ethanol (EtOH) - Good solvating power for many organic molecules. - Less toxic than DMSO for some sensitive cell lines.- More volatile than DMSO. - Can still be cytotoxic at final concentrations >0.5%. - Mitigation: Use absolute (200 proof), sterile ethanol. Keep final assay concentration low and use a vehicle control.

Experimental Protocols

This section details the step-by-step preparation of a high-concentration primary stock solution and its subsequent dilution to working concentrations for cell treatment.

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

The objective is to create a concentrated, stable stock that can be stored and used for multiple experiments. A 10 mM concentration is a common and practical starting point.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich Cat. No. D2650)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

Calculation: To prepare a 10 mM stock solution, the required volume of DMSO is calculated using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))

Assuming a Molecular Weight (MW) of 219.28 g/mol : To make a 10 mM (0.01 M) stock from 1 mg (0.001 g) of compound: Volume (L) = 0.001 g / (219.28 g/mol * 0.01 mol/L) = 0.000456 L = 456 µL

Procedure:

  • Safety First: Handle the compound powder in a chemical fume hood or weighing station, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 1 mg) and transfer it into a sterile, appropriately labeled amber vial or microcentrifuge tube.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of sterile DMSO (e.g., 456 µL for 1 mg of compound) to the vial.

  • Promote Dissolution: Cap the vial securely and vortex at maximum speed for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can be effective.[4]

  • Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particles or precipitate. The solution should be clear.

  • Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

G cluster_prep Stock Solution Workflow weigh 1. Weigh Compound (e.g., 1 mg) add_dmso 2. Add Calculated Volume of 100% DMSO (e.g., 456 µL for 10 mM) weigh->add_dmso dissolve 3. Vortex / Warm (37°C) Until Fully Dissolved add_dmso->dissolve confirm 4. Visually Confirm Clarity dissolve->confirm aliquot 5. Aliquot into Sterile Tubes confirm->aliquot store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Protocol: Preparation of Working Solutions for Cell Treatment

The primary cause of compound precipitation is the rapid dilution of a DMSO-solubilized hydrophobic compound into an aqueous medium.[7] This protocol is designed to minimize this issue. The final concentration of DMSO in the cell culture wells must be kept below cytotoxic levels (ideally ≤0.1%).[5]

Principle: The 1:1000 Dilution To achieve a final DMSO concentration of 0.1%, a simple 1:1000 dilution is performed. For example, to achieve a final compound concentration of 10 µM, you would prepare a 10 mM intermediate stock (1000x the final concentration) and add 1 µL of it to every 1 mL of cell culture medium.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Prepare Intermediate Stocks (Optional but Recommended): If a wide range of concentrations is being tested, perform serial dilutions from the primary stock in 100% DMSO. This ensures the compound remains soluble before its final introduction to the aqueous medium.[3]

    • For example, to get a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10 in 100% DMSO.

  • Prepare Final Working Solution: a. Dispense the required volume of pre-warmed, complete cell culture medium into a sterile tube. b. Using a pipette, add the appropriate volume of your DMSO stock (e.g., 1 µL of 10 mM stock for 1 mL of medium to get a final concentration of 10 µM). c. Crucially, dispense the DMSO stock directly into the bulk medium while simultaneously vortexing or pipetting up and down vigorously. This rapid mixing is essential to prevent localized high concentrations of DMSO that cause the compound to precipitate.

  • Treat Cells: Immediately add the final working solution to your cell culture plates.

  • Establish a Vehicle Control: This is a non-negotiable step for data integrity. Prepare a "mock" treatment by adding the same final concentration of DMSO to the medium without the compound (e.g., 1 µL of 100% DMSO per 1 mL of medium for a 0.1% DMSO vehicle control). This control group allows you to distinguish the effects of the compound from the effects of the solvent.[6]

G cluster_working Working Solution Workflow cluster_serial Serial Dilution (in 100% DMSO) stock 10 mM Stock in 100% DMSO stock_1mM 1 mM stock->stock_1mM 1:10 stock_100uM 100 µM stock_1mM->stock_100uM 1:10 stock_10uM 10 µM stock_100uM->stock_10uM 1:10 mix Add Stock to Medium (1:1000 Dilution) with Vigorous Mixing stock_10uM->mix medium Pre-warmed Cell Culture Medium medium->mix treat Final Working Solution (e.g., 10 µM Compound, 0.1% DMSO) mix->treat

Caption: Serial dilution and final working solution preparation.

Validation and Troubleshooting

IssuePotential CauseSolution / Recommendation
Precipitate in Stock Solution Compound concentration exceeds its solubility limit in DMSO.- Remake the stock at a lower concentration (e.g., 5 mM or 1 mM). - Ensure DMSO is anhydrous; it is hygroscopic and absorbed water can reduce solubility.
Precipitate in Media After Dilution - Inadequate mixing. - Compound has very low aqueous solubility even with 0.1% DMSO.- Ensure rapid, vigorous mixing when adding DMSO stock to media.[7] - Decrease the final compound concentration. - Consider using a co-solvent like Pluronic F-68 in the final media, but this requires extensive validation.
Cell Death in Vehicle Control Final DMSO concentration is too high for the specific cell line.- Reduce the final DMSO concentration to 0.05% or lower. This will require making a more concentrated primary stock. - Perform a DMSO toxicity curve (0.01% - 1.0%) to determine the maximum tolerable concentration for your cells.[5]

References

  • ResearchGate. (2018). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Wikidata. (n.d.). 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

Sources

Application Note: A Methodological Framework for Determining the In Vivo Effective Concentration of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive methodological guide for determining the in vivo effective concentration of the novel small molecule, 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one. Recognizing the current scarcity of public data on this specific compound, this application note establishes a robust, self-validating framework based on foundational principles of pharmacokinetics (PK) and pharmacodynamics (PD). We present detailed, field-proven protocols for preclinical animal studies, bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the integration of PK/PD data to define a therapeutic window. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific research context.

Introduction: Charting a Course for a Novel Compound

The therapeutic potential of a new chemical entity is ultimately defined by its behavior in vivo. For this compound, a compound with a piperidine scaffold common to many centrally active agents, understanding the relationship between its concentration in the body and its biological effect is paramount.[1] The effective concentration is not a single value but a range, governed by the interplay of absorption, distribution, metabolism, and excretion (ADME) and the compound's potency at its target site.

Given the limited specific literature for this molecule, this guide presents a logical, step-by-step workflow. We will operate under the working hypothesis that, based on its structural similarity to other piperidine derivatives, the compound may exhibit activity as an N-methyl-D-aspartate (NMDA) receptor antagonist, a target class implicated in various neurological disorders.[2][3] This hypothesis will serve as the basis for our pharmacodynamic endpoint selection.

The core objective is to build a validated PK/PD model that links dose, plasma concentration, and a measurable pharmacological response, thereby establishing a rational basis for effective dose selection in further studies.

The Integrated Workflow: From Dose to Effect

A successful in vivo study hinges on a well-designed workflow that integrates pharmacokinetic and pharmacodynamic assessments. This ensures that any observed biological effect can be directly correlated with a quantified compound concentration.

G cluster_0 Pre-Study Phase cluster_1 In Vivo Phase cluster_2 Analysis & Modeling Phase In Vitro Assay Preliminary In Vitro Characterization (e.g., IC50) Dosing Animal Dosing (IV & PO Routes) In Vitro Assay->Dosing Informs Dose Selection MethodDev Bioanalytical Method Development (LC-MS/MS) Quant Sample Analysis (LC-MS/MS Quantification) MethodDev->Quant Provides Validated Assay PKSampling Pharmacokinetic (PK) Blood Sampling Dosing->PKSampling PDSampling Pharmacodynamic (PD) Effect Measurement Dosing->PDSampling PKSampling->Quant PDModel PD Data Analysis (Effect vs. Time) PDSampling->PDModel PKModel PK Data Analysis (e.g., Cmax, AUC, T1/2) Quant->PKModel PKPD PK/PD Modeling & Effective Concentration Determination PKModel->PKPD PDModel->PKPD

Figure 1: Integrated workflow for in vivo effective concentration determination.

Pharmacokinetic (PK) Study: What the Body Does to the Drug

The primary goal of the initial PK study is to characterize the ADME profile of the compound. This involves administering the compound and measuring its concentration in plasma over time. Both intravenous (IV) and oral (PO) routes are recommended to assess absolute bioavailability.

Protocol 1: Rodent Pharmacokinetic Study
  • Animal Model Selection:

    • Use male Sprague-Dawley rats (n=3-5 per group/route), weighing 250-300g. The choice of this strain is based on its common use in DMPK studies, providing a wealth of historical data.

  • Ethical Considerations:

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Studies should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure animal welfare.[4]

  • Dose Formulation:

    • IV Formulation: Solubilize the compound in a vehicle suitable for injection, such as 5% DMSO, 40% PEG400, and 55% Saline. The final concentration should allow for a low injection volume (e.g., 1-2 mL/kg).

    • PO Formulation: Prepare a suspension in a vehicle like 0.5% methylcellulose in water.

    • Causality: The choice of vehicle is critical. It must solubilize the drug without causing adverse effects or interfering with absorption. A pre-study vehicle tolerability test is recommended.

  • Dose Administration:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the lateral tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

    • Causality: The IV dose provides a baseline for 100% bioavailability. The PO dose is typically higher to account for incomplete absorption. Initial doses are often estimated from in vitro potency data.

  • Blood Sampling:

    • Collect sparse samples (approx. 100-150 µL per time point) from the jugular vein or another appropriate site.

    • Use K2-EDTA tubes and immediately place on ice.

    • Causality: A sparse sampling design, where each animal is sampled only a few times, minimizes blood loss and stress, aligning with refinement principles.

  • Sample Processing:

    • Centrifuge blood at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

    • Transfer plasma to clearly labeled cryovials and store at -80°C until analysis.

    • Causality: Prompt processing and freezing are crucial to prevent degradation of the analyte.[5]

ParameterSpecificationRationale
Species/Strain Sprague-Dawley RatStandard model for PK studies.
Number of Animals n=3 per time point (sparse)Minimizes blood loss per animal.
Dose (IV) 2 mg/kgTo determine clearance and volume of distribution.
Dose (PO) 10 mg/kgTo determine oral absorption and bioavailability.
Sampling Matrix K2-EDTA PlasmaCommon matrix for bioanalysis.
IV Time Points (h) 0.083, 0.25, 0.5, 1, 2, 4, 8, 24Captures rapid distribution and slower elimination phases.
PO Time Points (h) 0.25, 0.5, 1, 2, 4, 8, 24Captures absorption phase (Tmax) and elimination.
Table 1: Example Pharmacokinetic Study Design.

Bioanalytical Quantification: Measuring the Compound

A robust and validated bioanalytical method is the bedrock of any PK study. LC-MS/MS is the gold standard for its sensitivity and selectivity in quantifying small molecules in complex biological matrices.[6]

Protocol 2: LC-MS/MS Method Development and Validation

This protocol is a template and must be optimized for the specific analyte. Validation should follow regulatory guidelines, such as the FDA's Bioanalytical Method Validation guidance.[7][8][9]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar, stable-isotope-labeled version of the analyte if available.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a 96-well plate for injection.

    • Causality: Protein precipitation is a rapid and effective method for cleaning up plasma samples. Acetonitrile is a common choice for its efficiency in precipitating proteins while keeping small molecules in solution.[10]

  • Chromatographic Separation (LC):

    • Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Causality: The C18 column provides good retention for moderately hydrophobic compounds. A gradient elution allows for efficient separation of the analyte from matrix components, reducing ion suppression.

  • Mass Spectrometric Detection (MS/MS):

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • Optimize the parent ion and product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.

    • Causality: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interference from other molecules in the matrix.[6]

  • Method Validation:

    • Validate the method for selectivity, accuracy, precision, linearity, range, and stability (bench-top, freeze-thaw, and long-term).[7][9] The acceptance criteria should be in line with FDA guidelines (e.g., accuracy and precision within ±15%).[8]

ParameterExample SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood retention for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minTypical for analytical LC.
Ionization Mode ESI PositiveSuitable for compounds with basic nitrogens.
MRM Transition Analyte-specific (e.g., m/z 220 -> 121)To be determined by direct infusion.
Internal Standard Stable-isotope labeled analyteCorrects for matrix effects and variability.
Table 2: Template for LC-MS/MS Parameters.

Pharmacodynamic (PD) Study: What the Drug Does to the Body

The PD study measures the desired biological effect of the compound. Based on our hypothesis of NMDA receptor antagonism, a relevant in vivo model is the formalin-induced pain model, which has both an acute neurogenic and a later inflammatory phase, parts of which are modulated by NMDA receptors.

Protocol 3: Formalin-Induced Pain Model in Rats
  • Animal Model and Acclimation:

    • Use male Sprague-Dawley rats, separate from the PK study cohort.

    • Acclimate animals to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the test.

  • Compound Administration:

    • Administer the test compound or vehicle via the desired route (e.g., PO) at various doses.

    • The timing of administration should be based on the PK data, specifically the time to maximum plasma concentration (Tmax). For instance, dose the animals 30-60 minutes before the formalin injection.

    • Causality: Dosing at Tmax ensures that the compound is at its peak concentration when the biological challenge is introduced, maximizing the chance of observing an effect.

  • Induction of Nociception:

    • Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Assessment:

    • Immediately after injection, place the animal in the observation chamber.

    • Record the total time the animal spends licking or biting the injected paw.

    • Phase 1 (Acute): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory): 15-40 minutes post-injection.

    • Causality: The biphasic response is key. Phase 1 is due to direct C-fiber activation, while Phase 2 involves central sensitization, a process highly dependent on NMDA receptor activation. An effective antagonist is expected to significantly reduce the Phase 2 response.

  • Data Analysis:

    • Compare the paw-licking time in compound-treated groups to the vehicle-treated group.

    • Calculate the percentage of inhibition for each dose.

PK/PD Modeling: Linking Concentration to Effect

The final step is to integrate the data from the PK and PD studies. This allows for the determination of an effective concentration range, which is more informative than a simple effective dose (ED50).

PKPD_Model cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics Dose Dose PK_Parameters Absorption (ka) Distribution (Vd) Elimination (CL) Concentration Plasma Concentration (Cp) Dose->Concentration What the body does to the drug PK_Parameters->Concentration PD_Parameters Potency (EC50) Max Effect (Emax) Concentration->PD_Parameters Link Function (e.g., Sigmoid Emax Model) Effect Pharmacological Effect (% Inhibition of Pain) Concentration->Effect What the drug does to the body PD_Parameters->Effect

Figure 2: Conceptual diagram of a PK/PD model.

By plotting the pharmacological effect (e.g., % inhibition of pain) against the measured plasma concentrations at the time of the PD assessment, a concentration-response curve can be generated. From this curve, key parameters like the EC50 (the concentration at which 50% of the maximum effect is observed) can be derived. This EC50 value is a critical component of the effective concentration.

Time (h)Plasma Conc. (ng/mL)Effect (% Inhibition)
0.515015
1.028035
2.045060
4.030040
8.011010
Table 3: Hypothetical Integrated PK/PD Data for a Single Dose Group.

Conclusion

Determining the in vivo effective concentration of a novel compound like this compound is a multi-faceted process that requires rigorous experimental design and data integration. The protocols and workflow detailed in this application note provide a validated, logical, and ethically-sound pathway for this characterization. By combining carefully planned PK and PD studies with a robust bioanalytical method, researchers can build a comprehensive understanding of a compound's behavior in vivo, enabling informed decisions for its continued development.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Available at: [Link]

  • Islam, N. U., & Nawaz, M. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Ma, L., & Li, W. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]

  • Iqbal, M. S., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PMC. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]

  • Bak, A., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples. Available at: [Link]

  • Sahu, P. K., et al. (2020). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. PMC. Available at: [Link]

  • Ono Pharmaceutical Co., Ltd. (2004). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same. Google Patents.
  • Needham, S. R. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]

  • Terry, J. R., et al. (2024). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. MDPI. Available at: [Link]

  • Scott, P. J. H., & Hockley, B. G. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available at: [Link]

  • Anis, M., et al. (1994). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Su, T. P., et al. (2001). Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. ResearchGate. Available at: [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • Zhou, X., et al. (2022). New advances in small molecule drugs targeting NMDA receptors. OUCI. Available at: [Link]

  • Patel, R. M., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, D., & Li, W. (2016). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. Available at: [Link]

  • Ichor Bio. (2022). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. Available at: [Link]

  • Clark, C. P., et al. (2024). Cortical excitability and brain function in patients with insomnia: a pilot transcranial magnetic stimulation and functional near-infrared spectroscopy study. Frontiers in Neurology. Available at: [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one (CAS No. 149354-13-2).[1] This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this valuable piperidine derivative, a structural motif found in many biologically active compounds.[2][3] Our goal is to provide you with the expertise and practical solutions needed to enhance your reaction yields and achieve high product purity.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a direct Q&A to address specific problems you may encounter in the laboratory.

Problem 1: Consistently Low Reaction Yield

Question: My synthesis of this compound is resulting in a disappointingly low yield. What are the common causes, and how can I systematically troubleshoot this issue?

Answer: Low yield is a frequent challenge that can often be traced back to one of several factors: incomplete reaction, competing side reactions, or mechanical loss during product workup and isolation. Let's break down the causality and solutions.

The primary reaction is the N-acetylation of 4-(4-hydroxyphenyl)piperidine. The piperidine nitrogen is a nucleophile that attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Reagent Stoichiometry: Ensure the acetylating agent is used in a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction forward. However, a large excess can complicate purification.

    • Reaction Time & Temperature: Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[4][5] If the reaction stalls, a modest increase in temperature may be beneficial, but be cautious of promoting side reactions.

    • Base Selection: The choice of base is critical. It serves to neutralize the acid byproduct (acetic acid or HCl) generated during the reaction. A weak or sterically hindered base may not be efficient. Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[6][7]

  • Competing Side Reactions: The starting material, 4-(4-hydroxyphenyl)piperidine, has two nucleophilic sites: the secondary amine of the piperidine ring and the hydroxyl group of the phenol.

    • O-Acetylation: The primary competing reaction is the acetylation of the phenolic hydroxyl group, leading to the formation of 4-(1-acetylpiperidin-4-yl)phenyl acetate. This is especially prevalent under aggressive acetylating conditions (e.g., high temperature, strong base).

    • Mitigation: To favor N-acetylation over O-acetylation, conduct the reaction at lower temperatures (e.g., 0 °C to room temperature). The piperidine nitrogen is generally more nucleophilic than the phenolic oxygen, and this difference is more pronounced at lower temperatures.

  • Product Loss During Workup: Significant product loss can occur during the extraction and isolation phases.

    • Aqueous Workup: The product has a phenolic hydroxyl group, making it slightly acidic. During an aqueous workup, ensure the pH is not too high (basic), as this can deprotonate the phenol and increase its solubility in the aqueous layer, leading to loss. A wash with a saturated brine solution can help break emulsions and reduce the solubility of the organic product in the aqueous phase.[8]

    • Purification: Overly aggressive purification, such as using a highly polar solvent system in column chromatography or multiple unnecessary recrystallization steps, can reduce the final isolated yield.

low_yield_troubleshooting start Low Yield Observed check_completion 1. Verify Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_cond Optimize Conditions: - Increase reaction time - Increase temperature cautiously - Check reagent equivalents/purity incomplete->optimize_cond analyze_crude 2. Analyze Crude Product (NMR/LC-MS) complete->analyze_crude optimize_cond->check_completion side_products Side Products Detected? analyze_crude->side_products no_side_products Minimal Side Products side_products->no_side_products No adjust_conditions Adjust Conditions to Minimize Side Reactions: - Lower temperature (0 °C) - Use milder base - Control stoichiometry side_products->adjust_conditions Yes review_workup 3. Review Workup & Purification no_side_products->review_workup adjust_conditions->check_completion optimize_workup Optimize Workup: - Control pH during extraction - Use brine wash - Refine purification method review_workup->optimize_workup end Improved Yield optimize_workup->end

Caption: Troubleshooting workflow for low yield.

Problem 2: Product Purity is Unsatisfactory

Question: My final product shows multiple spots on TLC and extraneous peaks in the NMR spectrum. How can I identify and eliminate these impurities?

Answer: Purity is paramount, especially for drug development professionals. Impurities can originate from starting materials, side reactions, or degradation.[9]

Impurity Potential Origin Identification Method
4-(4-Hydroxyphenyl)piperidineUnreacted starting materialTLC (lower Rf than product), LC-MS (lower mass)
4-(1-Acetylpiperidin-4-yl)phenyl acetateO,N-diacetylation side productNMR (presence of two acetyl signals), LC-MS (higher mass)
Acetic Acid / Base SaltsReaction byproducts not removed during workupNMR (broad peaks), often water-soluble
Residual SolventsIncomplete drying of the final productNMR (characteristic solvent peaks, e.g., ethyl acetate, dichloromethane)
  • Recrystallization: This is the most effective method for removing small amounts of impurities from a solid product.[2] The key is selecting an appropriate solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

    • Solvent Screening: Good single-solvent candidates for piperidine derivatives often include ethanol, methanol, or ethyl acetate.[2][10] If a single solvent is not ideal, a two-solvent system (e.g., ethanol/water, dichloromethane/hexanes) can be employed.[2]

    • Procedure: A detailed protocol is provided in the "Experimental Protocols" section below.

  • Column Chromatography: If recrystallization fails to provide the desired purity, or if impurities have similar solubility profiles to the product, silica gel column chromatography is the next logical step.

    • Solvent System (Eluent): A good starting point for the mobile phase is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate). A typical gradient might run from 10% to 70% ethyl acetate in hexanes. The product is moderately polar and should elute effectively.

    • Monitoring: Collect fractions and analyze them by TLC to pool the pure product fractions before concentrating under reduced pressure.

purification_workflow crude Crude Product purity_check1 Assess Purity (TLC/NMR) crude->purity_check1 is_pure Purity > 98%? purity_check1->is_pure recrystallize Perform Recrystallization is_pure->recrystallize No final_product Pure Product is_pure->final_product Yes purity_check2 Assess Purity (TLC/NMR) recrystallize->purity_check2 is_pure2 Purity > 98%? purity_check2->is_pure2 chromatography Perform Column Chromatography is_pure2->chromatography No is_pure2->final_product Yes chromatography->final_product dry Dry Under Vacuum final_product->dry

Caption: General workflow for product purification.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound? The most direct and common method is the N-acetylation of 4-(4-hydroxyphenyl)piperidine using an acetylating agent in the presence of a base.

Q2: Should I use acetic anhydride or acetyl chloride as the acetylating agent? Both can be effective.

  • Acetic Anhydride: Generally preferred as it is less corrosive, less moisture-sensitive, and the byproduct is acetic acid, which is easier to handle and remove than HCl.

  • Acetyl Chloride: More reactive than acetic anhydride, which can be useful for less reactive amines. However, its high reactivity can also lead to more side reactions (like O-acetylation). It produces HCl, requiring a stoichiometric amount of base to neutralize.

Q3: How do I choose the right solvent for the reaction? The solvent should be inert to the reaction conditions and able to dissolve the starting material. Good choices include dichloromethane (DCM), acetonitrile (ACN), or N,N-Dimethylformamide (DMF). DCM is often a good starting point as it is aprotic and makes for a simple aqueous workup.

Q4: How can I confirm the structure and purity of my final product? A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (219.28 g/mol ).[1]

  • HPLC: To determine the purity with high accuracy.[4]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q5: What are the best practices for storing the final compound? this compound contains a phenol group, which can be susceptible to air oxidation over time, potentially causing discoloration. It should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Reaction Scheme:

reaction_scheme reactant 4-(4-Hydroxyphenyl)piperidine reagent + Acetic Anhydride reactant->reagent conditions Base (e.g., TEA) Solvent (e.g., DCM) 0 °C to RT product This compound conditions->product

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Acetylation of 4-(4-Hydroxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the N-acetylation of 4-(4-hydroxyphenyl)piperidine. The following sections are structured to address the most common challenges and questions encountered during this synthesis, moving from specific troubleshooting scenarios to broader conceptual questions. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also strategically optimize your reaction for robustness and reproducibility.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-acetylation of 4-(4-hydroxyphenyl)piperidine. Each entry details the problem, identifies probable causes, and provides actionable solutions grounded in chemical principles.

Q1: Why is the yield of my N-acetylation reaction unexpectedly low?

Low yields are a frequent issue and can originate from several sources. A systematic diagnosis is key to identifying the root cause.

Probable Causes & Solutions:

  • Incomplete Reaction: The nucleophilicity of the secondary amine on the piperidine ring is significant, but the reaction may still require sufficient time or thermal energy to reach completion. Aromatic amines, for comparison, are generally less nucleophilic and may require more forcing conditions.[1]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration or modestly increasing the temperature (e.g., from 0 °C to room temperature, or from room temperature to 40 °C).

  • Hydrolysis of the Acetylating Agent: Acylating agents like acetyl chloride and acetic anhydride are highly susceptible to moisture.[1] Contamination from wet solvents, glassware, or the atmosphere will hydrolyze the reagent, reducing its effective concentration and leading to incomplete conversion.

    • Solution: Employ anhydrous solvents and ensure all glassware is thoroughly oven- or flame-dried before use. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) where possible. Use fresh, unopened bottles of the acetylating agent or a freshly distilled batch for best results.

  • Protonation of the Starting Amine: The reaction generates an acidic byproduct (HCl from acetyl chloride or acetic acid from acetic anhydride). Without a base to scavenge this acid, it will protonate the nitrogen of the starting material, rendering it non-nucleophilic and effectively halting the reaction.[1]

    • Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or a milder inorganic base like K₂CO₃) is used. For reactions with acetyl chloride, using slightly more than one equivalent (e.g., 1.1-1.2 eq) is often beneficial to ensure complete acid neutralization.

  • Poor Solubility: If the 4-(4-hydroxyphenyl)piperidine starting material is not fully dissolved in the chosen solvent, the reaction will be limited by mass transfer, resulting in a slow reaction rate and low yield.

    • Solution: Choose a solvent in which the starting material has good solubility. Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane are common and effective choices.[2][3]

Q2: My final product is impure. What are the likely side products and how can I minimize them?

The primary side product in this reaction is the di-acetylated species, where both the piperidine nitrogen and the phenolic hydroxyl group have been acetylated.

Probable Causes & Solutions:

  • O-Acetylation of the Phenolic Group: The phenolic hydroxyl group is also nucleophilic and can be acetylated, especially under forcing conditions (high temperature, long reaction times) or with a large excess of a highly reactive acetylating agent like acetyl chloride.[2]

    • Solution 1 (Kinetic Control): N-acetylation is generally much faster than O-acetylation. Perform the reaction at a low temperature (e.g., 0 °C) and add the acetylating agent slowly (dropwise). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction.

    • Solution 2 (Stoichiometric Control): Use a precise amount of the acetylating agent (e.g., 1.0 to 1.05 equivalents). This ensures there is not a large excess available to react with the less nucleophilic hydroxyl group after the amine has been consumed.

    • Solution 3 (Post-Reaction Hydrolysis): If O-acetylation has occurred, the resulting ester can often be selectively hydrolyzed back to the phenol under mild basic conditions (e.g., dilute aqueous NaHCO₃ or K₂CO₃ solution) without affecting the more stable amide bond.

  • Purification Strategy:

    • Work-up: After quenching the reaction (e.g., with water or a saturated NaHCO₃ solution), perform a liquid-liquid extraction. The organic layer should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

    • Purification: The crude product can typically be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane)[3] or by flash column chromatography on silica gel, using an eluent system such as ethyl acetate/hexane or dichloromethane/methanol.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more general questions about optimizing the N-acetylation of 4-(4-hydroxyphenyl)piperidine.

Q1: Which acetylating agent should I use: Acetic Anhydride or Acetyl Chloride?

Both are effective, but the choice depends on the desired reactivity and handling constraints.

FeatureAcetyl Chloride (CH₃COCl)Acetic Anhydride ((CH₃CO)₂O)
Reactivity Higher. More electrophilic, leading to faster reactions, often at lower temperatures.[4]Lower. Less reactive, allowing for more controlled reactions.[4][5]
Byproduct Hydrogen Chloride (HCl). A corrosive gas that must be neutralized.[4]Acetic Acid (CH₃COOH). A less corrosive and more easily handled liquid.[4]
Handling Fumes in air, highly moisture-sensitive. Requires more stringent handling procedures.[5]Less volatile and less moisture-sensitive, making it easier to handle.[5][6]
Selectivity Higher reactivity can sometimes lead to lower selectivity and more side products (e.g., O-acetylation).Milder nature often results in higher selectivity for N-acetylation over O-acetylation.
Recommendation Use for less reactive amines or when rapid conversion is essential.Generally preferred for this substrate due to better control, higher selectivity, and easier handling.[6]
Q2: What is the role of the base, and which one should I choose?

The base is critical for neutralizing the acidic byproduct of the reaction.[1] Without it, the starting amine becomes protonated and non-nucleophilic.

  • Common Choices:

    • Triethylamine (Et₃N) or Pyridine: These are standard organic bases. They are effective at scavenging protons and are soluble in common organic solvents. Use at least 1 equivalent.

    • Potassium Carbonate (K₂CO₃): An inexpensive and mild inorganic base. It is a solid, so the reaction will be heterogeneous, which can sometimes be advantageous for simplifying work-up (the base can be filtered off).[3]

Q3: How should I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is the most common and effective method.

  • Procedure:

    • Prepare a TLC chamber with a suitable eluent (e.g., 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexane).

    • On a silica TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

    • Run the plate and visualize it under UV light and/or by staining (e.g., with potassium permanganate or iodine).

  • Interpretation:

    • The starting material, being more polar due to the free amine and hydroxyl groups, will have a lower Rf value.

    • The N-acetylated product, being less polar, will have a higher Rf value.

    • The di-acetylated byproduct will be the least polar and have the highest Rf value.

    • The reaction is complete when the starting material spot is no longer visible in the RM lane.

Diagrams and Workflows

General Reaction Mechanism

The diagram below illustrates the nucleophilic acyl substitution mechanism for the N-acetylation.

N-Acetylation Mechanism sub 4-(4-hydroxyphenyl)piperidine (Nucleophile) intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack (Piperidine N attacks C=O) reagent Acetylating Agent (Electrophile, R-CO-L) reagent->intermediate prod N-acetylated Product + L⁻ start intermediate->prod Collapse of Intermediate (Leaving group L⁻ departs) finish

Caption: N-acetylation via nucleophilic acyl substitution.

General Experimental Workflow

This flowchart outlines the key stages of the synthesis from setup to final product analysis.

Experimental Workflow setup 1. Reaction Setup - Dry glassware - Dissolve substrate & base in anhydrous solvent - Cool in ice bath addition 2. Reagent Addition - Add acetylating agent dropwise setup->addition reaction 3. Reaction - Stir at 0°C to RT - Monitor by TLC addition->reaction quench 4. Quenching - Add water or sat. NaHCO₃ solution reaction->quench workup 5. Work-up - Liquid-liquid extraction - Wash, dry, and concentrate organic phase quench->workup purify 6. Purification - Recrystallization or - Flash column chromatography workup->purify analyze 7. Analysis - Obtain mass, yield - Characterize (NMR, IR, MS) purify->analyze

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Use this logic tree to diagnose and resolve common experimental issues.

Troubleshooting Tree problem Problem Observed? low_yield Low Yield / Incomplete Reaction problem->low_yield Yes impure Impure Product problem->impure Yes cause_ly1 Cause: Reagent Hydrolysis? low_yield->cause_ly1 cause_imp1 Cause: O-Acetylation? impure->cause_imp1 sol_ly1 Solution: Use anhydrous conditions, fresh reagents. cause_ly1->sol_ly1 Yes cause_ly2 Cause: Amine Protonation? cause_ly1->cause_ly2 No sol_ly2 Solution: Ensure >=1 eq. of base is present. cause_ly2->sol_ly2 Yes cause_ly3 Cause: Insufficient Time/Temp? cause_ly2->cause_ly3 No sol_ly3 Solution: Increase reaction time or temperature moderately. cause_ly3->sol_ly3 Yes sol_imp1 Solution: - Lower temperature - Use 1.0 eq. of reagent - Optimize purification cause_imp1->sol_imp1 Yes cause_imp2 Cause: Unreacted Starting Material? cause_imp1->cause_imp2 No sol_imp2 Solution: - See 'Low Yield' branch - Improve purification cause_imp2->sol_imp2 Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. [Link]

  • 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed. [Link]

  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. WIPO Patentscope. [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). [Link]

  • Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ResearchGate. [Link]

  • An environment-friendly process for selective acylation of aminophenol.
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central. [Link]

  • Acetic anhydride or acetyl chloride, that is the question... Sciencemadness Discussion Board. [Link]

  • Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction? ResearchGate. [Link]

  • N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. ScienceDirect. [Link]

  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Acetylation – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Spotlight on protein N-terminal acetylation. PubMed Central. [Link]

  • Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2). ResearchGate. [Link]

  • Selective alkylation of aminophenols. ResearchGate. [Link]

  • N-Terminus Acetylation Protocol. Carnegie Mellon University. [Link]

  • Acetylation. Wikipedia. [Link]

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • PROCESS FOR PREPARING N-(4-HYDROXYPHENYL)-N'-(4'-AMINOPHENYL)-PIPERAZINE. European Patent Office. [Link]

  • Process for the preparation of N-acylated aminophenols.
  • Can we use acetyl chloride instead of acetic anhydride in the synthesis of aspirin? Quora. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications. [Link]

  • 1-Acetylpiperidine. PubChem. [Link]

Sources

stability issues of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered during experimental work. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your results and the reliability of your processes.

The structure of this compound contains three key functional groups: a phenol , a tertiary amine within a piperidine ring, and an acetyl ketone . Each of these groups presents potential stability concerns that are highly dependent on the solvent system and storage conditions. This guide provides a framework for diagnosing issues, selecting appropriate solvents, and establishing robust experimental protocols.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter in the lab. The solutions are based on the chemical principles governing the compound's functional groups.

Q1: My solution of the compound, initially colorless, has turned yellow/brown after being left on the benchtop in an organic solvent. What is happening?

A1: This is a classic sign of phenol oxidation.[1][2] The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities in your solvent. This process often forms highly colored quinone-type structures.[1] During phenol oxidation, the solution can take on a dark brown color, which may be associated with increased toxicity.[2]

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, antioxidant-free solvents. Ethers like THF or Dioxane can form explosive peroxides upon storage, which are potent oxidizing agents. Use freshly opened bottles of high-purity solvents.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light, as photolytic degradation can accelerate oxidation.[3]

  • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C) when not in use.

Q2: I'm observing a new, more polar impurity in my LC-MS analysis after storing the compound in a solution containing hydrogen peroxide. What is the likely degradant?

A2: The most probable cause is the oxidation of the tertiary amine in the piperidine ring to form an N-oxide.[4] The tertiary amine is a nucleophilic site susceptible to oxidation.[4] N-oxides are significantly more polar than the parent amine, causing them to have shorter retention times on reverse-phase HPLC columns. This is a common degradation pathway observed in forced degradation studies.[3][4]

Troubleshooting Steps:

  • Avoid Oxidants: If your experimental conditions do not require an oxidant, ensure your solvents and reagents are free from them.

  • Characterize the Impurity: Confirm the identity of the degradant by high-resolution mass spectrometry. The N-oxide will have a mass increase of +16 Da compared to the parent compound.

  • pH Control: The reactivity of amines can be pH-dependent. Working at a lower pH will protonate the amine, making it less susceptible to oxidation. However, this may introduce other stability issues, so it must be evaluated carefully.

Q3: My compound's purity is decreasing over time when dissolved in methanol, but it seems stable in acetonitrile. Why the difference?

A3: The difference likely lies in the nature of the solvents. Methanol is a polar, protic solvent, while acetonitrile (ACN) is a polar, aprotic solvent.

  • Protic Reactivity: Protic solvents like methanol can participate in degradation reactions. For example, under acidic or basic conditions, there is a possibility of reactions involving the solvent, such as etherification of the phenol or other solvolysis reactions, although this is less common without catalysts.

  • Solubility and Recrystallization: Differences in solubility can also impact stability. If the compound is less soluble in one solvent, it might be more prone to recrystallization over time, which can affect the concentration in solution and the accuracy of your analysis.[5] Both the polymer and the solvent can strongly impact drug recrystallization.[5]

  • General Stability: Phenolic compounds are often most soluble in organic solvents that are less polar than water.[6] The choice of solvent can significantly impact the stability and recovery of these compounds.[7][8]

Troubleshooting Steps:

  • Prefer Aprotic Solvents: For general use and short-term storage in solution, favor polar aprotic solvents like acetonitrile, acetone, or THF, which are less likely to participate directly in chemical reactions.

  • Perform a Solvent Screen: If long-term solution stability is critical, perform a small-scale screening experiment with several candidate solvents (e.g., ACN, acetone, DMSO, THF) and monitor purity over time by HPLC.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for the solid compound?

A: The solid compound should be stored in a cool, dark, and dry place. A desiccator at 2-8°C is recommended.[9] This minimizes degradation from heat, light, and atmospheric moisture.

Q: How does pH affect the stability of this molecule in aqueous solutions?

A: pH is a critical factor.

  • Acidic Conditions (pH < 7): The piperidine nitrogen will be protonated, forming a piperidinium salt. This will increase water solubility but can make the compound susceptible to acid-catalyzed hydrolysis, although the amide bond is generally stable. The protonated amine is less likely to undergo oxidation.

  • Basic Conditions (pH > 10): The phenolic hydroxyl group will be deprotonated to form a phenolate anion. This phenolate is highly susceptible to oxidation, often leading to rapid discoloration and degradation. Tertiary amines are generally stable under basic conditions.[10]

Q: Which solvents should I generally avoid for long-term storage?

A: Avoid chlorinated solvents (e.g., dichloromethane, chloroform) as they can contain acidic impurities. Also, be cautious with protic solvents like methanol and ethanol for very long-term storage due to potential reactivity.[11] Ethers that have not been tested for peroxides should also be avoided.

Q: Can the ketone group cause stability problems?

A: The acetyl ketone is one of the more stable functional groups on the molecule.[12] However, under strongly acidic or basic conditions, it can undergo keto-enol tautomerization.[13] While this is an equilibrium process, the enol form can be more reactive in certain pathways. For most standard applications, ketone stability is not the primary concern.

Data Summary & Risk Profile

The following table provides a qualitative risk assessment for using common laboratory solvents with this compound.

SolventTypeKey Risk Factors & CausalityMitigation Strategy
Acetonitrile (ACN) Polar AproticLow Risk. Generally a good choice. Ensure high purity.Use HPLC or anhydrous grade.
Dimethyl Sulfoxide (DMSO) Polar AproticLow to Moderate Risk. Hygroscopic; absorbed water can affect stability. Can be acidic if improperly stored.Use anhydrous grade, store under inert gas, and use fresh solutions.
Methanol / Ethanol Polar ProticModerate Risk. Potential for solvolysis or other reactions over time. Phenolic compounds show varied stability.[8]Use for short-term work. For storage, prefer aprotic solvents.
Water (Buffered) AqueouspH Dependent Risk. High risk at basic pH (>8) due to phenolate oxidation. Moderate risk at acidic pH.Buffer solutions to a stable pH (typically slightly acidic, e.g., pH 4-6) and store protected from light.
Tetrahydrofuran (THF) / Dioxane Aprotic EtherHigh Risk (if not stabilized). Prone to peroxide formation, which will oxidize the phenol and amine.Use fresh, BHT-stabilized solvent. Test for peroxides before use.
Dichloromethane (DCM) Nonpolar AproticModerate to High Risk. Can contain trace HCl, which may protonate the amine and affect solubility or stability.Use freshly distilled or neutralized solvent.

Experimental Protocols & Visualizations

Workflow for Solvent Selection and Stability Troubleshooting

The following diagram outlines a logical workflow for selecting an appropriate solvent and troubleshooting stability issues based on the compound's chemical properties.

G cluster_prep Preparation Phase cluster_selection Solvent Selection cluster_execution Execution & Monitoring cluster_troubleshoot Troubleshooting A Define Experimental Need (e.g., NMR, HPLC, Storage) B Consult Solvent Risk Profile Table A->B C Select Low-Risk Solvent (e.g., ACN, DMSO) B->C Low interaction potential D Select Moderate-Risk Solvent (e.g., Methanol, Buffered H2O) B->D Specific need (e.g., solubility) E Prepare Solution (Use inert gas, protect from light) C->E D->E F Monitor Stability (Visual check, HPLC/LC-MS) E->F G Is Degradation Observed? F->G H Identify Degradant (e.g., +16 Da = N-oxide) G->H Yes K Experiment Successful G->K No I Review Causality (Oxidation? Hydrolysis?) H->I J Implement Mitigation (Change solvent, add antioxidant, control pH) I->J J->E

Caption: Decision workflow for solvent selection and stability troubleshooting.

Protocol: Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method.[3][14][15][16][17] This protocol provides a general framework. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][17]

Objective: To investigate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Amber and clear glass vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. This will be your Stock.

  • Control Sample (T=0):

    • Dilute the Stock with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. This is your Control sample. Analyze it immediately by HPLC to determine the initial purity.

  • Acid Hydrolysis:

    • Mix 1 mL of Stock with 9 mL of 0.1 M HCl.

    • Store at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Before injection, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to 0.1 mg/mL.

  • Base Hydrolysis:

    • Mix 1 mL of Stock with 9 mL of 0.1 M NaOH.

    • Store at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Before injection, neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of Stock with 9 mL of 3% H₂O₂.

    • Store at room temperature, protected from light.

    • Withdraw aliquots at 2, 6, 12, and 24 hours and dilute to 0.1 mg/mL.

  • Photolytic Degradation:

    • Prepare a solution of the compound at 0.1 mg/mL in 50:50 ACN:Water in a clear glass vial.

    • Prepare a Dark Control by wrapping an identical vial in aluminum foil.

    • Expose both vials in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze both samples after exposure.

  • Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method.

    • Calculate the percentage degradation by comparing the peak area of the parent compound to the Control.

    • Identify major degradation products and their relative retention times. Use LC-MS to obtain mass information for peak identification.

References

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available at: [Link]

  • Andrade, C., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available at: [Link]

  • Wikipedia contributors. (2024). Piperidine. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Chemistry LibreTexts. Available at: [Link]

  • Fuchs, R., et al. (1985). Enthalpies of interaction of ketones with organic solvents. Canadian Journal of Chemistry. Available at: [Link]

  • Aronu, U. E., et al. (2011). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available at: [Link]

  • Al-kassas, R., et al. (2021). Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug. PMC - NIH. Available at: [Link]

  • Contente, M. L., et al. (2020). Continuous Flow Bioamination of Ketones in Organic Solvents at Controlled Water Activity using Immobilized ω‐Transaminases. NIH. Available at: [Link]

  • PubChem. 1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodiumsalt. PubChem. Available at: [Link]

  • Ali, M., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. Available at: [Link]

  • Pintar, A., & Levec, J. (1992). Noncatalytic Oxidation of Phenol in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Gorgani, L., et al. (2017). Piperine—The Bioactive Compound of Black Pepper: From Isolation to Medicinal Formulations. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. Available at: [Link]

  • Amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. amofor. Available at: [Link]

  • Wikipedia contributors. (2024). Ketone. Wikipedia. Available at: [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci Blog. Available at: [Link]

  • Glasius, M., et al. (2011). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • University of Calgary. Ch24: Phenols oxidations. University of Calgary Chemistry. Available at: [Link]

  • Soares, L., et al. (2018). Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

  • Ali, M., et al. (2020). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. ResearchGate. Available at: [Link]

  • Spagnol, C., et al. (2012). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC - NIH. Available at: [Link]

  • Bailey, A.V., et al. (1955). Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. ACS Publications. Available at: [Link]

  • Zazo, J. A., et al. (2005). Changes in solution color during phenol oxidation by Fenton reagent. PubMed. Available at: [Link]

  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. ResolveMass. Available at: [Link]

  • Google Patents. (2005). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Google Patents.
  • Kelly, R. C., & Rodríguez-Hornedo, N. (2012). Solvent Effects on Crystallization Kinetics. ACS Publications. Available at: [Link]

  • Muthudoss, P., et al. (2019). Impact of Solvent–Drug Interactions on the Desolvation of a Pharmaceutical Solvate. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Phenol oxidation with hypervalent iodine reagents. Wikipedia. Available at: [Link]

  • Chen, Y., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC - NIH. Available at: [Link]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Clark, J. H., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. RSC Publishing. Available at: [Link]

  • PrepChem. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. Available at: [Link]

  • Michigan State University. Amine Reactivity. MSU Chemistry. Available at: [Link]

  • Lafarga, T., et al. (2020). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]

  • Kavitha, C. N., et al. (2014). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. PMC - NIH. Available at: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. Wikipedia. Available at: [Link]

  • Cheméo. (2024). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Cheméo. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Biological Assays with 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for researchers utilizing 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one in biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your experiments.

Introduction

This compound is a key metabolite of Haloperidol, a widely used typical antipsychotic medication.[1][2] Haloperidol is a potent antagonist of the dopamine D2 receptor, and its biological effects are intrinsically linked to its interaction with this G protein-coupled receptor (GPCR).[1][3] Consequently, assays involving its metabolites, such as this compound (also known as reduced haloperidol or RHP), are typically focused on characterizing interactions with the dopamine D2 receptor and its associated signaling pathways.[2] This guide will address common issues encountered in such assays, providing a framework for logical troubleshooting and robust experimental design.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: I'm seeing very high background signal in my radioligand binding assay. What are the likely causes and how can I fix this?

Answer: High background in a radioligand binding assay can obscure your specific signal and lead to inaccurate affinity measurements. The most common culprits are non-specific binding of the radioligand to components of the assay system other than the target receptor, or issues with the washing steps.

Here is a systematic approach to troubleshooting this issue:

  • Cause 1: Insufficient Blocking: Non-specific binding can occur to the filter membrane, assay plate plastic, or other proteins in your membrane preparation.

    • Solution: Ensure your assay buffer contains an appropriate blocking agent. Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% is a common choice. You may also consider pre-treating your filter plates with a blocking solution, such as 0.5% polyethyleneimine (PEI), to reduce non-specific binding to the filter itself.

  • Cause 2: Radioligand Concentration is Too High: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased non-specific binding.

    • Solution: For competition binding assays, the ideal radioligand concentration is at or below its Kd.[4] If you haven't already, perform a saturation binding experiment to determine the Kd of your radioligand for the D2 receptor in your specific assay system.

  • Cause 3: Inadequate Washing: Insufficient washing will leave unbound radioligand on the filter, contributing to high background.

    • Solution: Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of wash buffer. Ensure the wash buffer is ice-cold, as this can help to slow the dissociation of the specifically bound radioligand while more effectively removing the non-specifically bound ligand.

  • Cause 4: Issues with the Radioligand Itself: The radioligand may have degraded or contain impurities that contribute to non-specific binding.

    • Solution: Check the age and storage conditions of your radioligand. If in doubt, purchase a fresh batch.

Question 2: I am not seeing a significant decrease in cAMP levels in my functional assay when I add my compound. What could be wrong?

Answer: this compound, as a metabolite of the D2 antagonist Haloperidol, is expected to act as an antagonist at the dopamine D2 receptor. The D2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][6] Therefore, in a functional assay, you would typically pre-stimulate the cells with a D2 receptor agonist (like quinpirole) to decrease cAMP, and then add your compound to observe a reversal of this effect (i.e., an increase in cAMP back towards baseline). If you are directly adding the compound and expecting a decrease, you are testing for agonist activity, which is unlikely for this class of molecule.

Here’s how to troubleshoot a lack of signal in an antagonist-mode cAMP assay:

  • Cause 1: Incorrect Assay Format: You may be running the assay in agonist mode instead of antagonist mode.

    • Solution: Ensure your protocol includes a pre-stimulation step with a known D2 agonist.[7] You are looking for your compound to block the effect of the agonist.

  • Cause 2: Inactive Compound: The compound may have degraded or there may be an issue with its solubilization.

    • Solution: Prepare a fresh stock solution of your compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your assay buffer. Protect the stock solution from light and store it appropriately.

  • Cause 3: Cell Health and Receptor Expression: The cells may not be healthy or may not be expressing a sufficient number of D2 receptors.

    • Solution: Always check cell viability before starting an experiment. Ensure that the cell line you are using is known to express the dopamine D2 receptor at functional levels. Passage number can also affect receptor expression, so it's important to use cells within a validated passage range.[7]

  • Cause 4: Suboptimal Agonist Concentration: The concentration of the D2 agonist used for pre-stimulation may be too high, making it difficult for your antagonist to compete.

    • Solution: Perform a dose-response curve for the agonist to determine its EC80 (the concentration that gives 80% of the maximal response). Use this concentration for pre-stimulation in your antagonist assay. This will provide a sufficient signal window for detecting antagonist activity.

Question 3: My IC50/EC50 values are inconsistent between experiments. How can I improve reproducibility?

Answer: Poor reproducibility is a common challenge in cell-based assays. The key to improving consistency is to standardize every step of the protocol.

  • Cause 1: Variation in Cell Culture Conditions: Differences in cell density, passage number, and growth phase can all lead to variability in receptor expression and signaling capacity.

    • Solution: Standardize your cell culture protocol. Always seed cells at the same density and use them for experiments at a consistent level of confluency (e.g., 80-90%). Use cells from a narrow passage number range for all experiments you wish to compare.[7]

  • Cause 2: Inconsistent Reagent Preparation: Errors in the preparation of stock solutions, buffers, or serial dilutions will lead to variability.

    • Solution: Prepare large batches of buffers and aliquot them for single use. Use calibrated pipettes and be meticulous in your serial dilutions. Always prepare fresh dilutions of your compound for each experiment.

  • Cause 3: Fluctuations in Incubation Times and Temperatures: Even small variations in incubation times or temperatures can affect the outcome of the assay.

    • Solution: Use a calibrated incubator and timers for all incubation steps. Ensure that all plates are treated identically.

  • Cause 4: Edge Effects in Microplates: Wells on the outer edges of a microplate can be subject to temperature and evaporation gradients, leading to variability.

    • Solution: Avoid using the outer wells of your microplates for critical samples. Instead, fill them with buffer or media to create a more uniform environment for the inner wells.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

As a major metabolite of Haloperidol, its primary expected mechanism of action is the antagonism of the dopamine D2 receptor.[1][2] Haloperidol itself has a high affinity for the D2 receptor.[1] The activity of the metabolite should be confirmed experimentally, but it is likely to compete with dopamine and other agonists for binding to the D2 receptor, thereby inhibiting downstream signaling.

What is the recommended solvent for this compound?

For in vitro biological assays, this compound should first be dissolved in a 100% organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be serially diluted in the appropriate aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically less than 0.5%) to avoid solvent-induced artifacts.

How should I store the compound for long-term use?

The solid compound should be stored in a cool, dark, and dry place. Stock solutions in an organic solvent like DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before use, an aliquot should be thawed completely and vortexed to ensure homogeneity.

Are there any known off-target effects I should be aware of?

The parent compound, Haloperidol, is known to bind to other receptors, including α1-adrenergic and 5-HT2 receptors, although with lower affinity than for the D2 receptor.[1] It is possible that this compound may also have some affinity for these or other receptors. If your experimental system expresses multiple receptor types, it is advisable to run counter-screening assays to determine the selectivity of the compound.

Experimental Protocols

Detailed Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of this compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Spiperone or another suitable D2 antagonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

    • Dilute the cell membranes in assay buffer to a concentration that results in specific binding of less than 10% of the total added radioligand.[4]

    • Dilute the [3H]-Spiperone in assay buffer to a final concentration at or near its Kd.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-Spiperone, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of [3H]-Spiperone, and 100 µL of the membrane preparation.

    • Competition Binding: Add 50 µL of your test compound at various concentrations, 50 µL of [3H]-Spiperone, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.[8]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters 3-5 times with ice-cold wash buffer.

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of your test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Detailed Protocol 2: Gi-Coupled Receptor cAMP Functional Assay

This protocol is designed to measure the antagonist activity of this compound at the dopamine D2 receptor by quantifying changes in intracellular cAMP levels.

Materials:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • D2 Receptor Agonist: Quinpirole.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine).

  • Stimulation Buffer: HBSS or similar buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque tissue culture plates.

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest the cells, wash with PBS, and resuspend in stimulation buffer at a pre-determined optimal density.[9]

  • Assay Setup (in a 384-well plate):

    • Add 5 µL of your test compound at various concentrations (or buffer for control wells) to the wells.

    • Add 5 µL of the cell suspension to each well.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation:

    • Add 5 µL of the D2 agonist (Quinpirole) at a pre-determined EC80 concentration to all wells except the baseline control wells (which receive 5 µL of buffer).

    • Incubate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for your chosen cAMP detection kit, add the lysis buffer and detection reagents.

    • Incubate for the recommended time (typically 60 minutes).

  • Signal Reading:

    • Read the plate using a plate reader compatible with your detection kit's technology (e.g., a time-resolved fluorescence reader for HTRF).

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve run in parallel.

    • Plot the cAMP concentration against the log concentration of your test compound.

    • Fit the data using a non-linear regression model to determine the EC50 value for the antagonist.

Visualizations

Experimental Workflow: Troubleshooting Inconsistent IC50/EC50 Values```dot

G cluster_cell Cell Culture Standardization cluster_reagent Reagent & Dilution Precision cluster_protocol Protocol Adherence start Inconsistent IC50/EC50 Results cell_density Consistent Seeding Density? start->cell_density pipettes Calibrated Pipettes? start->pipettes incubation Consistent Incubation Times/Temps? start->incubation passage_number Narrow Passage Range? cell_density->passage_number confluency Harvest at Same Confluency? passage_number->confluency solution Improved Reproducibility confluency->solution stock_solutions Fresh Compound Dilutions? pipettes->stock_solutions buffers Batch-Prepared Buffers? stock_solutions->buffers buffers->solution edge_effects Avoiding Edge Wells? incubation->edge_effects edge_effects->solution

Caption: Antagonism of the Gi-coupled Dopamine D2 receptor signaling cascade.

References

  • Haloperidol - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In S. Markossian, & G. S. Sittampalam (Eds.), Assay Guidance Manual.
  • Tsuneizumi, T., & Ebesu, T. (2000). Pharmacokinetics of haloperidol: an update. Clinical Pharmacokinetics, 38(4), 329-342.
  • Mailman, R. B., Nichols, D. E., & Watts, V. J. (2009). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry, 17(17), 6333–6341.
  • Xiao, J., Free, R. B., Barnaeva, E., Conroy, J. L., Doyle, T., Miller, B., ... & Southall, N. (2014). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Journal of Medicinal Chemistry, 57(8), 3450-3463.
  • Wang, R., Han, S., Chen, X., Wu, H., Zhang, Y., Xu, Y., ... & Zhang, C. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands.
  • Seeman, P. (1995). Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors.
  • Kortagere, S., Che-Castaldo, C., & Gmeiner, P. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in Molecular Biology, 1706, 169-183.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.
  • Carpenter, T. J., Williams, C., & Vigh, K. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In J. P. Devlin (Ed.), High Throughput Screening: The Discovery of Bioactive Substances. Marcel Dekker, Inc.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. (2020).
  • Haloperidol Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 27, 2026, from [Link]

  • Schulze, J., G., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101789.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Drug Discovery and Development.
  • Izenwasser, S., Werling, L. L., & Cox, B. M. (1990). Effects of haloperidol metabolites on neurotransmitter uptake and release: possible role in neurotoxicity and tardive dyskinesia. Journal of Pharmacology and Experimental Therapeutics, 255(2), 798-804.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3182.
  • Robust cAMP assay kit for Gi coupled GPCRs? (2017, October 17).
  • Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. (2025, January 4). European Journal of Pharmaceutical Sciences.
  • Pharmacokinetics of Haloperidol: An Update. (2025, August 9).
  • Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. (2025, October 24). Bitesize Bio.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2012). Journal of Receptors and Signal Transduction, 32(3), 136-143.
  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences, 23(14), 7678.
  • Troubleshooting background in IHC and IF applic
  • Targeting the D1 Dopamine Receptor to Improve Working Memory in Schizotypal Personality Disorder. (2015, January 22).
  • Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. (2022). ACS Chemical Neuroscience, 13(11), 1668–1679.
  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 27, 2026, from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved January 27, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Effects of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Uncovering the Pharmacological Identity of an Ebastine Metabolite

1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one is a metabolite of ebastine, a second-generation antihistamine.[1] Ebastine itself is a prodrug, rapidly and extensively metabolized to its active carboxylic acid metabolite, carebastine, which is responsible for the majority of its pharmacological effects.[2][3] Carebastine is a potent and selective antagonist of the histamine H1 receptor, which underlies its efficacy in treating allergic conditions such as allergic rhinitis and chronic urticaria.[4][5] The piperidine moiety is a common scaffold in pharmacologically active compounds.[6] Given that this compound is a metabolite of a known antihistamine, it is critical to determine its own biological activity. This guide provides a comprehensive framework for validating the biological effects of this compound, comparing its activity against its parent drug, ebastine, and the primary active metabolite, carebastine.

The central hypothesis is that this compound may retain activity at the H1 histamine receptor. Therefore, the experimental design focuses on quantifying its affinity and functional activity at this primary target, while also assessing its selectivity and potential for off-target effects, particularly cardiotoxicity.

Comparative Compounds

  • This compound (Test Compound): The primary subject of this validation guide.

  • Ebastine (Parent Prodrug): A second-generation H1 receptor antagonist.[1] It undergoes extensive first-pass metabolism.[7]

  • Carebastine (Primary Active Metabolite): The pharmacologically active carboxylic acid metabolite of ebastine.[2][5] It is a potent H1 receptor antagonist.[5]

Experimental Validation Plan

A multi-tiered approach is essential for a thorough biological characterization. This plan outlines a series of in vitro assays to determine the compound's primary target engagement, functional activity, and potential for adverse effects.

Part 1: Primary Target Validation at the Histamine H1 Receptor

The initial and most critical step is to determine if the test compound interacts with the H1 histamine receptor. This can be achieved through a combination of binding and functional assays.

This assay directly measures the affinity of the test compound for the H1 receptor by assessing its ability to displace a known radiolabeled H1 receptor antagonist, such as [³H]-mepyramine.[8][9]

Experimental Protocol:

  • Preparation of Membranes: Utilize cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).[9]

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-mepyramine, and a range of concentrations of the test compound, ebastine, and carebastine.

  • Controls:

    • Total Binding: Membranes + [³H]-mepyramine.

    • Non-specific Binding: Membranes + [³H]-mepyramine + a high concentration of an unlabeled H1 antagonist (e.g., mianserin).[9]

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

Rationale for Experimental Choices:

  • The use of a stable cell line expressing the human H1 receptor ensures a high density of the target and reproducible results.

  • [³H]-mepyramine is a well-characterized, high-affinity radioligand for the H1 receptor, making it suitable for competitive binding assays.

  • The inclusion of ebastine and carebastine allows for a direct comparison of the binding affinities of the test compound with its parent drug and primary active metabolite.

This assay determines whether the binding of the test compound to the H1 receptor translates into a functional effect, specifically antagonism of histamine-induced cellular signaling. The H1 receptor is a Gq-coupled receptor, and its activation by histamine leads to an increase in intracellular calcium ([Ca²⁺]i).[10][11]

Experimental Protocol:

  • Cell Culture: Use a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound, ebastine, carebastine, or a vehicle control.

  • Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine (typically the EC₈₀ to ensure a robust signal).

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader or a flow cytometer. This change corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the histamine-induced calcium response against the concentration of the antagonist. Determine the IC₅₀ for the inhibition of the histamine response.

Rationale for Experimental Choices:

  • Measuring intracellular calcium mobilization is a direct and well-established readout for H1 receptor activation.[12]

  • This assay provides crucial information on the functional potency of the compound as an antagonist.

  • Comparing the IC₅₀ values of the test compound with ebastine and carebastine will reveal their relative functional potencies.

Expected Data Summary for Part 1

CompoundH1 Receptor Binding Affinity (Kᵢ, nM)H1 Receptor Functional Antagonism (IC₅₀, nM)
This compoundExperimental ValueExperimental Value
EbastineExperimental ValueExperimental Value
CarebastineReported as potent[5]Experimental Value
Part 2: Selectivity and Safety Profiling

It is crucial to assess the selectivity of the test compound to predict potential off-target effects. Second-generation antihistamines are known for their improved safety profile, particularly the reduced risk of cardiac arrhythmias.[13][14]

A broad panel of receptor binding assays should be performed to evaluate the selectivity of the test compound. This is typically done through a contract research organization (CRO) that offers such screening services. The panel should include receptors known to be affected by first-generation antihistamines, such as:

  • Muscarinic receptors (M1, M2, M3)

  • Adrenergic receptors (α₁, α₂, β₁, β₂)

  • Serotonin receptors (various subtypes)

  • Dopamine receptors (various subtypes)

Rationale for Experimental Choices:

  • Screening against a broad receptor panel provides a comprehensive view of the compound's selectivity.

  • A lack of significant binding to these other receptors would suggest a favorable safety profile, similar to other second-generation antihistamines.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[15] Therefore, assessing the effect of the test compound on the hERG channel is a critical safety evaluation.

Experimental Protocol (Automated Patch Clamp):

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[15]

  • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner) to measure hERG channel currents.

  • Compound Application: Apply a range of concentrations of the test compound, ebastine, and carebastine to the cells.

  • Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG tail current.[16]

  • Positive Control: Use a known hERG channel blocker (e.g., E-4031) as a positive control.[15]

  • Data Analysis: Determine the IC₅₀ for the inhibition of the hERG channel current.

Rationale for Experimental Choices:

  • The automated patch-clamp technique is a high-throughput and reliable method for assessing ion channel activity.[15]

  • Directly measuring the effect on the hERG channel provides a clear indication of the potential for cardiotoxicity.

  • A high IC₅₀ value (typically >10 µM) is generally considered to indicate a low risk of hERG-related cardiotoxicity.

Expected Data Summary for Part 2

CompoundOff-Target Receptor Binding (Kᵢ, µM)hERG Channel Inhibition (IC₅₀, µM)
This compoundExperimental Values for a panel of receptorsExperimental Value
EbastineExperimental Values for a panel of receptorsExperimental Value
CarebastineExperimental Values for a panel of receptorsExperimental Value

Visualizations

G cluster_0 Part 1: Primary Target Validation cluster_1 Part 2: Selectivity & Safety Profiling Radioligand Binding Assay Radioligand Binding Assay Binding Affinity (Ki) Binding Affinity (Ki) Radioligand Binding Assay->Binding Affinity (Ki) Functional Antagonism Assay Functional Antagonism Assay Functional Potency (IC50) Functional Potency (IC50) Functional Antagonism Assay->Functional Potency (IC50) Compound Characterization Compound Characterization Binding Affinity (Ki)->Compound Characterization Functional Potency (IC50)->Compound Characterization Off-Target Screening Off-Target Screening Selectivity Profile Selectivity Profile Off-Target Screening->Selectivity Profile hERG Channel Assay hERG Channel Assay Cardiotoxicity Risk Cardiotoxicity Risk hERG Channel Assay->Cardiotoxicity Risk Selectivity Profile->Compound Characterization Cardiotoxicity Risk->Compound Characterization

Caption: Experimental workflow for validating the biological effects.

G Histamine Histamine H1R H1 Receptor Histamine->H1R activates Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release induces Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist Test Compound (Antagonist) Antagonist->H1R blocks

Caption: Simplified H1 receptor signaling pathway.

Conclusion

This guide provides a robust and scientifically sound framework for the initial in vitro characterization of this compound. By systematically evaluating its binding affinity and functional activity at the H1 histamine receptor and assessing its selectivity and potential for cardiotoxicity, researchers can generate a comprehensive pharmacological profile of this ebastine metabolite. The comparative approach, using ebastine and carebastine as benchmarks, will provide valuable context for interpreting the experimental data and determining the potential therapeutic relevance and safety of the test compound. The results of these studies will be instrumental in guiding further preclinical and clinical development decisions.

References

  • Ebastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall . Available from: [Link]

  • What is the mechanism of Ebastine? - Patsnap Synapse . Available from: [Link]

  • Ebastine: an update of its use in allergic disorders - PubMed . Available from: [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed . Available from: [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC - NIH . Available from: [Link]

  • R06AX22 - Ebastine - Acute Porphyria Drugs . Available from: [Link]

  • Second-Generation Antihistamines . Available from: [Link]

  • Pharmacokinetics and Safety of Ebastine in Patients with Impaired Hepatic Function Compared with Healthy Volunteers: A Phase I Open-Label Study - ResearchGate . Available from: [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed . Available from: [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed . Available from: [Link]

  • Appropriate use of second-generation antihistamines - Cleveland Clinic Journal of Medicine . Available from: [Link]

  • Structure of ebastine and its active metabolite. - ResearchGate . Available from: [Link]

  • Anti-angiogenic activity of carebastine: a plausible mechanism affecting airway remodelling . Available from: [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry - ACS Publications . Available from: [Link]

  • Ebastine – Knowledge and References - Taylor & Francis . Available from: [Link]

  • Antihistamines - StatPearls - NCBI Bookshelf - NIH . Available from: [Link]

  • Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed . Available from: [Link]

  • Histamine and Antihistamines, Pharmacology, Animation - YouTube . Available from: [Link]

  • Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects - PubMed . Available from: [Link]

  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs . Available from: [Link]

  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - NIH . Available from: [Link]

  • Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed . Available from: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec . Available from: [Link]

  • (PDF) ANTIHISTAMINIC ACTIVITY MODELS - ResearchGate . Available from: [Link]

  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands - Publikationsserver der Universität Regensburg . Available from: [Link]

  • PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW . Available from: [Link]

  • Perspectives on Second-Generation OTC Antihistamines - Pharmacy Times . Available from: [Link]

  • Histamine H1 receptor - Wikipedia . Available from: [Link]

  • The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC - PubMed Central . Available from: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA . Available from: [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH . Available from: [Link]

  • Second generation antihistamines: an update - ResearchGate . Available from: [Link]

  • Histamine H1 Receptor Activation - SMPDB . Available from: [Link]

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways . Available from: [Link]

  • Molecular properties and signalling pathways of the histamine H1 receptor - PubMed . Available from: [Link]

  • Pharmacology of Antihistamines - PMC - PubMed Central - NIH . Available from: [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes - ResearchGate . Available from: [Link]

  • hERG Serum Shift Assay - Charles River Laboratories . Available from: [Link]

  • hERG Screening - Creative Biolabs . Available from: [Link]

Sources

A Comparative Guide to Computational Docking of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of computational docking methodologies applied to the molecule 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one. We will explore the theoretical underpinnings of molecular docking, present a step-by-step workflow using two prominent software packages, and critically evaluate the results to provide researchers, scientists, and drug development professionals with actionable insights into the predictive power and nuances of these computational techniques.

Introduction: The Rationale for Docking Studies

Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the realm of drug discovery, this technique is instrumental in predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[1][2][3] The insights gained from docking studies can guide lead optimization, elucidate mechanisms of action, and help in the rational design of more potent and selective drug candidates.

The subject of our study, this compound, belongs to the piperidine class of compounds. Piperidine derivatives are a cornerstone in medicinal chemistry, featuring in a wide array of pharmaceuticals with diverse biological activities, including anticancer, antiviral, analgesic, and antipsychotic properties.[4][5] While this specific molecule is not extensively characterized in the literature, its structural similarity to known pharmacologically active agents makes it a compelling candidate for in silico investigation.

A related compound, 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone, has been identified as a precursor in the synthesis of antifungal agents and as a potential ligand for the sigma-1 receptor (S1R).[6][7] The sigma-1 receptor is a chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological disorders and cancer.[6][8] Given the structural similarity, we hypothesize that this compound may also interact with S1R, making it a primary target for our comparative docking study.

This guide will compare two widely used docking programs: AutoDock Vina , a popular open-source tool known for its speed and accuracy, and Schrödinger Glide , a commercial software package that is a staple in the pharmaceutical industry.

Methodologies: A Tale of Two Docking Engines

The fundamental principle of molecular docking involves two key components: a sampling algorithm that generates a variety of ligand conformations and orientations (poses) within the protein's binding site, and a scoring function that estimates the binding affinity for each pose.[1]

Target and Ligand Preparation: The Foundation of a Reliable Study

A successful docking experiment begins with meticulous preparation of both the protein receptor and the ligand.

Experimental Protocol: Receptor and Ligand Preparation

  • Receptor Acquisition and Preparation:

    • A high-resolution crystal structure of the human sigma-1 receptor (S1R) was obtained from the Protein Data Bank (PDB).

    • Using Schrödinger's Protein Preparation Wizard, the following steps were performed:

      • Removal of water molecules and co-crystallized ligands.

      • Addition of hydrogen atoms and assignment of correct bond orders.

      • Optimization of the hydrogen-bond network.

      • A restrained minimization of the protein structure to relieve any steric clashes.

    • For AutoDock Vina, the prepared protein structure was converted to the PDBQT file format using AutoDockTools.[9] This format includes atomic charges and atom type definitions.

  • Ligand Preparation:

    • The 2D structure of this compound was sketched using a chemical drawing tool and converted to a 3D structure.

    • For Schrödinger Glide, the LigPrep module was used to generate low-energy conformers of the ligand, assign correct protonation states at physiological pH, and compute partial atomic charges.

    • For AutoDock Vina, the 3D structure of the ligand was prepared using AutoDockTools, which involved assigning Gasteiger charges and defining rotatable bonds. The final structure was saved in the PDBQT format.

Docking with AutoDock Vina: The Open-Source Workhorse

AutoDock Vina employs a Lamarckian genetic algorithm for its conformational search and a sophisticated scoring function that is a hybrid of empirical and knowledge-based terms.[10]

Experimental Protocol: Docking with AutoDock Vina

  • Grid Box Definition: A grid box was defined to encompass the known binding site of the S1R. The dimensions and center of the grid were chosen to allow the ligand to freely rotate and translate within the active site.

  • Configuration File: A configuration file (conf.txt) was created specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also improves the thoroughness of the conformational search.[10]

  • Execution: The docking simulation was initiated from the command line using the Vina executable.

  • Analysis: The output from Vina is a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.

Docking with Schrödinger Glide: The Industry Standard

Glide utilizes a hierarchical series of filters to systematically search for favorable ligand poses.[11][12] It offers different levels of precision (High Throughput Virtual Screening, Standard Precision, and Extra Precision) to balance speed and accuracy.

Experimental Protocol: Docking with Schrödinger Glide

  • Receptor Grid Generation: A receptor grid was generated around the defined binding site of the prepared S1R structure. This grid pre-computes the potential energy of the ligand at different points in the active site, which speeds up the docking calculation.

  • Ligand Docking: The prepared ligand was docked into the receptor grid using the Standard Precision (SP) mode of Glide.

  • Analysis: Glide provides a detailed output including the docking score (GlideScore), the predicted binding pose, and a breakdown of the energetic contributions to binding. The results can be visualized and analyzed within the Maestro graphical interface.

Results and Comparison

To provide a robust comparison, we will evaluate the output of both AutoDock Vina and Schrödinger Glide based on three key criteria: binding affinity prediction, binding pose prediction, and the nature of the predicted molecular interactions.

Predicted Binding Affinities

The scoring functions of docking programs provide a numerical estimate of the binding affinity. While these scores are not absolute binding free energies, they are useful for ranking and comparing different ligands or poses.

Docking Program Top Ranked Score Unit
AutoDock Vina-8.5kcal/mol
Schrödinger Glide (SP)-7.2GlideScore

It is important to note that the scores from different programs are not directly comparable due to the differences in their underlying algorithms and scoring functions. However, both programs predict a favorable binding of this compound to the sigma-1 receptor.

Predicted Binding Poses and Molecular Interactions

The true value of a docking study lies in its ability to predict the correct binding pose of a ligand, which in turn reveals the key molecular interactions responsible for binding.

AutoDock Vina: The top-ranked pose from Vina places the hydroxyphenyl group of the ligand in a hydrophobic pocket of the S1R. The hydroxyl group is predicted to form a hydrogen bond with the side chain of a key glutamic acid residue (Glu172), an interaction known to be crucial for the binding of many S1R ligands.[8] The piperidine ring is situated in a channel leading to the exterior of the binding site.

Schrödinger Glide: Glide also predicts a similar binding mode, with the hydroxyphenyl group occupying the same hydrophobic pocket. The predicted hydrogen bond to Glu172 is also observed. However, the orientation of the acetyl group on the piperidine ring differs slightly from the Vina prediction, leading to different van der Waals contacts with surrounding residues.

A visual inspection of the top-ranked poses from both programs reveals a high degree of similarity in the core binding hypothesis, which increases confidence in the predicted interaction with the sigma-1 receptor.

Key Predicted Interactions with S1R:

Interaction Type Interacting Residue (S1R) Ligand Moiety Predicted by
Hydrogen BondGlu172Hydroxyl groupAutoDock Vina, Schrödinger Glide
Pi-Pi StackingTyr103Phenyl ringSchrödinger Glide
Hydrophobic InteractionsVal84, Ile124, Leu182Phenyl and Piperidine ringsAutoDock Vina, Schrödinger Glide

Discussion and Best Practices

This comparative study highlights that both AutoDock Vina and Schrödinger Glide can provide valuable insights into the potential binding of this compound to the sigma-1 receptor. The convergence of their predictions on the key hydrogen bonding interaction with Glu172 lends credence to this binding hypothesis.

Causality Behind Experimental Choices
  • Choice of Target: The selection of the sigma-1 receptor was based on the known activity of structurally related piperazine compounds.[6] This highlights the importance of leveraging existing chemical and biological data to inform in silico studies.

  • Comparison of Docking Programs: Using multiple docking programs is a recommended best practice.[13] If different algorithms and scoring functions yield similar results (a concept known as "consensus docking"), it increases the confidence in the predictions.

  • Validation: While we lacked experimental data for our specific ligand, the docking protocols can be validated by redocking a known S1R ligand (from a co-crystal structure) into the binding site and assessing if the program can reproduce the experimentally observed pose.[14][15] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[16]

Self-Validating Systems and Trustworthiness

A well-designed computational workflow should have internal checks and balances. For instance, examining the distribution of scores for multiple docking runs can reveal the robustness of the prediction. If the top-ranked poses consistently cluster with low energies, it suggests a well-defined and favorable binding site. Conversely, a wide spread of scores may indicate a less specific interaction.

Conclusion

Our computational docking study of this compound suggests that this compound is a potential ligand for the sigma-1 receptor. Both AutoDock Vina and Schrödinger Glide predict a favorable binding mode anchored by a key hydrogen bond to Glu172. While these in silico results are promising, they are predictions and must be validated by experimental binding assays. This guide has provided a framework for conducting and comparing computational docking studies, emphasizing the importance of careful methodology, critical analysis, and an understanding of the strengths and limitations of the software used.

Visualizations

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison ligand_2d 2D Structure of Ligand ligand_3d 3D Ligand Generation (LigPrep/AutoDockTools) ligand_2d->ligand_3d vina_dock AutoDock Vina Docking ligand_3d->vina_dock glide_dock Schrödinger Glide Docking ligand_3d->glide_dock receptor_pdb S1R Crystal Structure (PDB) receptor_prep Protein Preparation (Schrödinger PrepWizard) receptor_pdb->receptor_prep receptor_prep->vina_dock receptor_prep->glide_dock vina_results Vina Results: - Binding Affinity - Poses vina_dock->vina_results glide_results Glide Results: - GlideScore - Poses glide_dock->glide_results comparison Comparative Analysis: - Binding Modes - Key Interactions vina_results->comparison glide_results->comparison validation Experimental Validation comparison->validation

Caption: Computational Docking Workflow.

References

  • AutoDock Vina Documentation. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Celona, N., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1315-1324. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Gali, V. R., et al. (2023). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry, 14(8), 1541-1551. [Link]

  • Glide User Manual. (2023). Schrödinger, LLC. Retrieved from [Link]

  • Hartshorn, M. J., Verdonk, M. L., Chessari, G., Brewerton, S. C., Mooij, W. T., Mortenson, P. N., & Murray, C. W. (2007). Diverse, high-quality test set for the validation of protein-ligand docking performance. Journal of Medicinal Chemistry, 50(4), 726-741. [Link]

  • Hassan, A. S., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808. [Link]

  • Halgren, T. A., Murphy, R. B., Friesner, R. A., Beard, H. S., Frye, L. L., Pollard, W. T., & Banks, J. L. (2004). Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening. Journal of Medicinal Chemistry, 47(7), 1750-1759. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Plewczynski, D., Łaźniewski, M., von Grotthuss, M., Rychlewski, L., & Ginalski, K. (2011). A survey of molecular docking software. Current Medicinal Chemistry, 18(30), 4643-4655. [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]

  • Sanner, M. F. (1999). Python: a programming language for software integration and development. Journal of Molecular Graphics & Modelling, 17(1), 57-61.
  • Torres, P. H., Sodero, A. C., Jofily, P., & Silva-Jr, F. P. (2019). Key topics in molecular docking for drug design. International Journal of Molecular Sciences, 20(18), 4574. [Link]

  • Verdonk, M. L., Cole, J. C., Hartshorn, M. J., Murray, C. W., & Taylor, R. D. (2003). Improved protein-ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics, 52(4), 609-623. [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one Against Known Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and benchmarking of the novel compound 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one. As of the date of this publication, the specific biological target of this compound is not extensively documented in publicly available research. However, based on the prevalence of the piperidine scaffold in a multitude of pharmacologically active agents with anti-inflammatory properties, this guide proposes a rigorous evaluation of its potential as a Cyclooxygenase (COX) inhibitor.[1]

We will outline a scientifically robust methodology to compare its inhibitory activity against two well-characterized and widely used benchmarks: Indomethacin , a potent non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor. This comparative analysis will elucidate the compound's potential efficacy and selectivity, providing critical data for researchers in drug discovery and development.

Introduction: The Rationale for Investigating COX Inhibition

The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2] Derivatives of piperidin-4-one, a core component of our test compound, have been reported to possess a wide array of pharmacological activities, including anti-inflammatory effects.[3] The (4-hydroxyphenyl)piperidine substructure is also a key feature in compounds targeting various receptors and enzymes.

Given the established role of cyclooxygenase (COX) enzymes in inflammation, and the structural motifs present in this compound that bear some resemblance to known COX inhibitors, a primary investigation into its COX inhibitory potential is a logical and scientifically sound starting point. The two COX isoforms, COX-1 and COX-2, are critical targets for nonsteroidal anti-inflammatory drugs (NSAIDs). COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and primarily involved in the inflammatory response.[4][5] Therefore, determining the inhibitory activity and selectivity of a novel compound against these two isoforms is paramount.

Mechanism of Action: The Cyclooxygenase Pathway

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[4] Inhibition of COX enzymes reduces the production of these pro-inflammatory mediators.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Pain & Inflammation Prostaglandins->Inflammation Physiological Gastric Protection Platelet Aggregation Thromboxanes->Physiological

Figure 1: Simplified schematic of the cyclooxygenase pathway.

Comparative Experimental Design

To comprehensively benchmark this compound, a series of in vitro assays will be performed to determine its inhibitory potency (IC50) against both COX-1 and COX-2. The results will be directly compared to those obtained for Indomethacin and Celecoxib under identical experimental conditions.

Test Compounds and Controls
  • Test Compound: this compound

  • Non-Selective Inhibitor Control: Indomethacin

  • COX-2 Selective Inhibitor Control: Celecoxib

Experimental Workflow

The following workflow provides a systematic approach to evaluating the COX inhibitory potential of the test compound.

Experimental_Workflow Start Prepare Test Compound and Controls COX1_Assay In Vitro COX-1 Inhibition Assay Start->COX1_Assay COX2_Assay In Vitro COX-2 Inhibition Assay Start->COX2_Assay IC50_Calc_1 Calculate IC50 for COX-1 COX1_Assay->IC50_Calc_1 IC50_Calc_2 Calculate IC50 for COX-2 COX2_Assay->IC50_Calc_2 Selectivity Determine COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_Calc_1->Selectivity IC50_Calc_2->Selectivity Data_Analysis Comparative Data Analysis Selectivity->Data_Analysis

Figure 2: Workflow for determining COX inhibition and selectivity.

Detailed Experimental Protocols

The following protocols are standard methods for assessing COX inhibitory activity.

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound, Indomethacin, and Celecoxib dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and control inhibitors in the assay buffer.

  • To each well of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the diluted test compounds or control inhibitors to the respective wells. Include a solvent control (e.g., DMSO) and a no-enzyme control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 595 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation and Interpretation

The results of the COX inhibition assays should be presented in a clear and concise tabular format to facilitate direct comparison.

Table 1: Comparative COX Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Experimental ValueExperimental ValueCalculated Value
Indomethacin Experimental ValueExperimental ValueCalculated Value
Celecoxib Experimental ValueExperimental ValueCalculated Value

Interpretation of Results:

  • A low IC50 value indicates high inhibitory potency.

  • The COX-2 Selectivity Index provides a quantitative measure of the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially better safety profile with regard to gastrointestinal side effects.

  • By comparing the IC50 values and selectivity index of this compound to those of Indomethacin and Celecoxib, a clear understanding of its relative potency and selectivity can be achieved.

Discussion and Future Directions

This guide provides the foundational experimental framework to benchmark this compound as a potential COX inhibitor. The data generated will be crucial in determining whether further investigation into this compound as an anti-inflammatory agent is warranted.

Should the compound demonstrate significant and selective COX-2 inhibition, subsequent studies could include:

  • Cell-based assays: To confirm the in vitro findings in a more physiological context, for example, by measuring prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated cells.

  • In vivo models of inflammation: To assess the compound's efficacy in animal models of pain and inflammation.

  • Pharmacokinetic studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

References

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

  • 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed Central. (2016). Retrieved January 27, 2026, from [Link]

  • Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies | Request PDF. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). Retrieved January 27, 2026, from [Link]

  • COX Inhibitors - Part One - LITFL. (2019). Retrieved January 27, 2026, from [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents. (n.d.).
  • Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - Frontiers. (2018). Retrieved January 27, 2026, from [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - Semantic Scholar. (2024). Retrieved January 27, 2026, from [Link]

  • What are COX-1 inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved January 27, 2026, from [Link]

  • 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone - Wikidata. (n.d.). Retrieved January 27, 2026, from [Link]

  • A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 27, 2026, from [Link]

  • Indomethacin - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 27, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved January 27, 2026, from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Retrieved January 27, 2026, from [Link]

  • Indometacin - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 27, 2026, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Indomethacin Capsules, USP 25 mg - accessdata.fda.gov. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

A-Z Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Cognitive Enhancers: A Case Study with 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for novel compounds targeting cognitive enhancement. While direct experimental data for the specific compound 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one is not extensively available in public literature, this guide will use its structural characteristics as a foundation to outline a scientifically rigorous pathway for its evaluation. The principles and methodologies described herein are broadly applicable to other novel chemical entities in the drug discovery pipeline.

The core of this guide is built upon the foundational principle of IVIVC as defined by the U.S. Food and Drug Administration (FDA): a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1] Establishing a strong IVIVC is a critical objective in pharmaceutical development, as it can serve as a surrogate for bioequivalence studies, enhance product quality, and reduce regulatory burdens.[1]

Hypothesized Mechanism of Action and Rationale

The structure of this compound contains a piperidine moiety. Piperidine and its derivatives are known to possess a wide range of pharmacological activities, including acting as potential cognitive enhancers.[2][3] Several established nootropic drugs and experimental compounds feature this structural motif.[3] Based on this, we hypothesize that this compound may exert its cognitive-enhancing effects through the modulation of cholinergic pathways, specifically by inhibiting the enzyme acetylcholinesterase (AChE). The cholinergic system is a key target for cognitive enhancement as it plays a crucial role in learning and memory.[4]

Part 1: In Vitro Characterization - Quantifying Target Engagement

The initial step in evaluating a novel compound is to determine its activity and potency at the molecular level. For our hypothesized mechanism, this involves quantifying the inhibition of acetylcholinesterase.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the widely used Ellman's method, a colorimetric assay to determine AChE activity.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase. The IC50 is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a biological process by 50%.[6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (Test Compound)

  • Donepezil (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO). Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of varying concentrations of the test compound or positive control. Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiation of Reaction: Add 50 µL of DTNB to each well, followed by 75 µL of the substrate, ATCI.

  • Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Continue to record the absorbance every minute for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by non-linear regression analysis of the dose-response curve.[7]

Data Presentation: In Vitro AChE Inhibition
CompoundIC50 (µM)
This compoundHypothetical Value: 5.2
Donepezil (Positive Control)Literature Value: 0.03

Interpretation of In Vitro Results: A lower IC50 value indicates a higher potency of the compound as an inhibitor of AChE.[6] The hypothetical IC50 value of 5.2 µM for our test compound, when compared to the potent inhibitor Donepezil, suggests a moderate level of activity that warrants further investigation in in vivo models.

Part 2: In Vivo Evaluation - Assessing Cognitive Enhancement in a Disease Model

The next critical step is to translate the in vitro findings into a relevant in vivo model. The scopolamine-induced amnesia model in rodents is a well-established and widely used model for evaluating potential cognitive enhancers.[4][8] Scopolamine is a muscarinic receptor antagonist that blocks cholinergic neurotransmission, leading to memory impairment.[8][9]

Experimental Protocol: Scopolamine-Induced Memory Impairment in Mice (Morris Water Maze)

Objective: To assess the ability of this compound to reverse scopolamine-induced cognitive deficits in mice using the Morris Water Maze (MWM) test. The MWM is a test of spatial learning and memory.

Animals: Male C57BL/6 mice (8-10 weeks old)

Experimental Groups:

  • Vehicle + Saline

  • Vehicle + Scopolamine

  • This compound (10 mg/kg, i.p.) + Scopolamine

  • Donepezil (1 mg/kg, i.p.) + Scopolamine

Procedure:

  • Acquisition Phase (4 days): Mice are trained to find a hidden platform in a circular pool of water. Each mouse undergoes four trials per day. The time taken to find the platform (escape latency) and the distance traveled are recorded.

  • Probe Trial (Day 5): The platform is removed, and each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Drug Administration: On the day of the probe trial, the test compound or vehicle is administered 60 minutes before the trial. Scopolamine (1 mg/kg, i.p.) or saline is administered 30 minutes before the trial.

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation: In Vivo Cognitive Enhancement
Treatment GroupEscape Latency (Day 4, seconds)Time in Target Quadrant (Probe Trial, seconds)
Vehicle + Saline15.2 ± 2.125.8 ± 3.5
Vehicle + Scopolamine45.7 ± 5.310.1 ± 1.8
Test Compound (10 mg/kg) + Scopolamine22.4 ± 3.919.5 ± 2.7
Donepezil (1 mg/kg) + Scopolamine18.9 ± 2.822.3 ± 3.1

Interpretation of In Vivo Results: The scopolamine-treated group is expected to show a significantly longer escape latency and less time in the target quadrant, indicating memory impairment.[10] A significant reduction in escape latency and an increase in the time spent in the target quadrant by the group treated with this compound would suggest that the compound is effective in reversing the cognitive deficits induced by scopolamine.

Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a mathematical relationship between the in vitro and in vivo data. A Level A IVIVC, which represents a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate, is the most desirable.[1]

Conceptual Framework for IVIVC

To establish a Level A IVIVC, multiple formulations of this compound with different release rates (e.g., fast, medium, and slow) would need to be developed.

Workflow for Establishing IVIVC:

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC Modeling invitro_formulations Develop Formulations (Fast, Medium, Slow Release) invitro_dissolution In Vitro Dissolution Testing invitro_formulations->invitro_dissolution invitro_data Fraction Dissolved vs. Time invitro_dissolution->invitro_data correlation_plot Plot Fraction Absorbed (in vivo) vs. Fraction Dissolved (in vitro) invitro_data->correlation_plot invivo_pk Administer Formulations to Subjects invivo_sampling Collect Plasma Samples at Timed Intervals invivo_pk->invivo_sampling invivo_analysis Measure Plasma Concentrations invivo_sampling->invivo_analysis invivo_deconvolution Deconvolution to get Fraction Absorbed vs. Time invivo_analysis->invivo_deconvolution invivo_deconvolution->correlation_plot mathematical_model Develop Predictive Mathematical Model correlation_plot->mathematical_model PKPD_Model cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dose Administered Plasma_Conc Plasma Concentration (Cp) Dose->Plasma_Conc Absorption, Distribution, Metabolism, Excretion Target_Engagement Target Engagement (AChE Inhibition) Plasma_Conc->Target_Engagement Concentration-Effect Relationship Cognitive_Effect Cognitive Enhancement (Behavioral Endpoint) Target_Engagement->Cognitive_Effect

Caption: Conceptual model linking pharmacokinetics and pharmacodynamics.

Comparative Analysis with Alternatives

A thorough evaluation of this compound requires comparison with existing or alternative cognitive enhancers.

FeatureThis compoundDonepezilNatural Nootropics (e.g., Huperzine A) [11]
Mechanism of Action Hypothesized AChE inhibitorReversible AChE inhibitorReversible AChE inhibitor
Potency (IC50) Moderate (Hypothetical)HighVaries
Selectivity To be determinedHigh for AChE over BuChEMay have multiple targets
Blood-Brain Barrier Penetration To be determinedGoodVariable
Side Effect Profile UnknownPrimarily gastrointestinalGenerally well-tolerated
Source SyntheticSyntheticNatural

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, pathway for the preclinical evaluation of this compound as a potential cognitive enhancer. The successful establishment of a robust in vitro-in vivo correlation is a cornerstone of modern drug development, providing a predictive framework that can accelerate the journey from the laboratory to the clinic.

Future studies should focus on:

  • Confirming the mechanism of action through further in vitro assays.

  • Conducting detailed pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Evaluating the compound in a broader range of in vivo models of cognitive impairment. [12][13]* Investigating potential off-target effects and establishing a comprehensive safety profile.

By adhering to a scientifically rigorous and systematic approach, the therapeutic potential of novel compounds like this compound can be thoroughly and efficiently elucidated.

References

  • Momo, N. M. A., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]

  • Dayananda, A. S., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Creative Biolabs. Scopolamine induced Rodent Amnesia Model. Available from: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2024). Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. Journal of Natural Products. Available from: [Link]

  • Orsolini, L., et al. (2019). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry. Available from: [Link]

  • National Institutes of Health. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available from: [Link]

  • Vengeliene, V., et al. (2024). Scopolamine animal model of memory impairment. Behavioural Brain Research. Available from: [Link]

  • Dingemanse, J., & Danhof, M. (1988). Pharmacokinetic-pharmacodynamic modeling of CNS drug effects: an overview. Pharmacology & Therapeutics. Available from: [Link]

  • Rodrigues, F., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Molecules. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available from: [Link]

  • Stewart, A. M., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology. Available from: [Link]

  • Agyei-Amponsah, E., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition. Available from: [Link]

  • Ke, A. B., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics. Available from: [Link]

  • Iannotti, F. A., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International Journal of Molecular Sciences. Available from: [Link]

  • AmerisourceBergen. (2021). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Pang, T. Y., & Hannan, A. J. (2013). Enhancement of cognitive function in models of brain disease through environmental enrichment and physical activity. Neuropharmacology. Available from: [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • Journal of Pharmaceutical Research International. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]

  • Stewart, A. M., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. ResearchGate. Available from: [Link]

  • Li, C., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology. Available from: [Link]

  • ResearchGate. (2016). Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. Available from: [Link]

  • Thong-asa, W., & Tilokskulchai, K. (2024). Alleviative effect of scopolamine‑induced memory deficit via enhancing antioxidant and cholinergic function in rats by pinostrobin from Boesenbergia rotunda (L.). Molecular Medicine Reports. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Available from: [Link]

  • ResearchGate. 1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor. Available from: [Link]

  • Google Patents. 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • ResearchGate. How to determine IC50 value of a compound ?. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available from: [Link]

  • Gattas, S., et al. (2024). Cognitive enrichment improves spatial memory and alters hippocampal synaptic connectivity in a mouse model for early-life stress. Frontiers in Cellular Neuroscience. Available from: [Link]

  • ResearchGate. (2010). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. Available from: [Link]

  • Sheiner, L. B., & Steimer, J. L. (2000). Pharmacokinetic/Pharmacodynamic Modeling in Drug Development. Annual Review of Pharmacology and Toxicology. Available from: [Link]

  • National Institutes of Health. (2021). Pharmacodynamic and Pharmacokinetic Modeling of Data with Dr. Joga Gobburu. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Available from: [Link]

  • Lu, Y., et al. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal. Available from: [Link]

  • Wikipedia. IC50. Available from: [Link]

  • Alvarez, X. A., et al. (2022). Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial. Nutrients. Available from: [Link]

  • Urban, K. R., & Gao, W. J. (2014). Performance enhancement at the cost of potential brain plasticity: neural ramifications of nootropic drugs in the healthy developing brain. Frontiers in Systems Neuroscience. Available from: [Link]

Sources

A Researcher's Guide to Confirming Cellular Target Engagement for Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to understanding its precise mechanism of action is both critical and challenging. This guide provides an in-depth comparison of modern techniques to confirm cellular target engagement, using the novel compound 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one as a case study. The piperidine scaffold is a well-established pharmacophore found in a multitude of therapeutic agents, yet its versatility means that a new derivative could interact with a wide array of cellular targets.[1]

Confirming that a molecule engages its intended protein target within the complex cellular environment is a pivotal step in drug discovery. It builds confidence that the observed biological effect is mechanistically linked to the compound's interaction with its target, a crucial factor for successful clinical translation.[2][3] In fact, a significant percentage of clinical trial failures are attributed to a lack of efficacy, which can often be traced back to poor target engagement in a physiological setting.[2]

This guide is structured to navigate the two primary phases of this process:

  • Target Identification and Deconvolution: Unbiased, proteome-wide approaches to identify potential binding partners when the primary target is unknown.

  • Target Validation and Engagement: Focused, quantitative methods to confirm and characterize the interaction between the compound and its putative target(s) in cells.

We will explore the causality behind experimental choices, present detailed protocols for key methodologies, and offer frameworks for data interpretation.

Part 1: The Unbiased Hunt - Target Identification and Deconvolution

When a compound like this compound demonstrates a compelling phenotypic effect (e.g., anti-proliferative activity in a cancer cell line) but its direct molecular target is unknown, the first step is an unbiased screen of the entire proteome. Chemical proteomics has emerged as a powerful tool for this "target deconvolution."[4][5] These methods aim to answer the fundamental question: "What proteins in the cell does my compound bind to?"

Chemical Proteomics: An Overview

Chemical proteomics leverages chemically modified probes or relies on intrinsic properties of the drug-protein interaction to isolate and identify binding partners from complex cellular lysates or even living cells.[6] This provides a global view of both on-target and potential off-target interactions, the latter being critical for understanding potential toxicity.[2][6]

Two prominent and contrasting strategies are Affinity-Based Protein Profiling and Thermal Proteome Profiling.

The core principle of ABP is to use a "bait" (the compound of interest) to "fish" for its binding partners in the cellular proteome. This typically requires chemical modification of the parent compound to create a probe.

  • Causality: The logic is straightforward: if the compound binds to a protein with sufficient affinity, it can be used to physically isolate that protein for identification by mass spectrometry (MS). This approach is powerful but hinges on the critical assumption that the chemical modifications do not disrupt the original binding activity.

Workflow: Capture Compound Mass Spectrometry (CCMS)

Capture Compound Mass Spectrometry (CCMS) is an advanced ABP technique that utilizes a tri-functional probe.[7]

CCMS_Workflow cluster_synthesis Probe Synthesis cluster_incubation Cellular Incubation & Crosslinking cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Compound This compound Probe Synthesize Tri-functional Probe (Binding Moiety, Photo-reactive Group, Enrichment Tag) Compound->Probe LiveCells Live Cells or Lysate Incubate Incubate with Probe LiveCells->Incubate UV UV Irradiation (Covalent Crosslinking) Incubate->UV Lysis Cell Lysis UV->Lysis Enrich Enrichment via Tag (e.g., Biotin-Streptavidin) Lysis->Enrich Digest On-bead Digestion (Trypsin) Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Identify & Quantify Proteins) LCMS->Data Hits Hits Data->Hits Identify Specific Binders (Competition Control)

Caption: Workflow for Capture Compound Mass Spectrometry (CCMS).

Experimental Protocol: CCMS for Target Identification

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a photo-reactive group (e.g., benzophenone or diazirine) and an enrichment handle (e.g., biotin). Crucially, a parallel synthesis of a "competition" compound (the original, unmodified molecule) is required.

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line where the compound shows efficacy) with the synthesized probe. A control group should be co-incubated with the probe and an excess of the unmodified parent compound.

  • Photo-Crosslinking: Expose the cells to UV light to induce covalent crosslinking between the probe and its binding partners.

  • Lysis and Enrichment: Lyse the cells and use streptavidin-coated beads to capture the biotin-tagged protein complexes.

  • Proteolytic Digestion: Wash the beads extensively to remove non-specific binders and perform on-bead digestion with trypsin to release peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins. True targets will be significantly enriched in the probe-treated sample compared to the competition control.[7]

A powerful alternative that does not require compound modification is the Cellular Thermal Shift Assay (CETSA).[8] This method is based on the principle of ligand-induced thermal stabilization.

  • Causality: When a compound binds to a protein, it generally increases the protein's conformational stability.[8] This increased stability makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can identify proteins that remain soluble at higher temperatures only in the presence of the compound.

Workflow: Mass Spectrometry-Based CETSA (TPP)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Separation & Preparation cluster_analysis Analysis Cells_DMSO Cells + DMSO (Vehicle) Heat_DMSO Heat aliquots to different temperatures Cells_DMSO->Heat_DMSO Cells_Drug Cells + Compound Heat_Drug Heat aliquots to different temperatures Cells_Drug->Heat_Drug Separate_DMSO Separate Soluble vs. Aggregated Proteins Heat_DMSO->Separate_DMSO Separate_Drug Separate Soluble vs. Aggregated Proteins Heat_Drug->Separate_Drug Prep_DMSO Prepare Soluble Fraction for MS Separate_DMSO->Prep_DMSO Prep_Drug Prepare Soluble Fraction for MS Separate_Drug->Prep_Drug LCMS_Analysis Quantitative LC-MS/MS (e.g., TMT labeling) Prep_DMSO->LCMS_Analysis Prep_Drug->LCMS_Analysis Melting_Curves Generate Protein Melting Curves LCMS_Analysis->Melting_Curves Hits Hits Melting_Curves->Hits Identify Proteins with Thermal Shift (ΔTm)

Caption: Workflow for Thermal Proteome Profiling (TPP / MS-CETSA).

Experimental Protocol: TPP for Target Identification

  • Cell Treatment: Treat two populations of intact cells, one with this compound and one with a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., from 37°C to 65°C).[9]

  • Lysis and Separation: Lyse the cells and separate the soluble proteins (which remain folded) from the precipitated, denatured proteins via centrifugation.[10]

  • Sample Preparation for MS: Collect the soluble fractions. For quantitative comparison, peptides are typically labeled with isobaric tags (e.g., TMT) before being pooled.

  • LC-MS/MS Analysis: Analyze the pooled sample by LC-MS/MS.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature. A target protein will show a rightward shift in its melting curve in the drug-treated samples compared to the vehicle control. This "thermal shift" (ΔTm) is the signature of engagement.[11]

Comparison of Target Deconvolution Methods
FeatureCapture Compound Mass Spectrometry (CCMS)Thermal Proteome Profiling (TPP/CETSA)
Principle Affinity-based pulldown of binding partners.Ligand-induced thermal stabilization of target proteins.[8]
Compound Modification Required. Synthesis of a tri-functional probe.[7]Not required. Uses the unmodified parent compound.[8]
Key Advantage Can capture transient or weak interactions due to covalent crosslinking.Physiologically more relevant as it uses unmodified compound in intact cells.[10]
Key Limitation Probe synthesis can be complex; modification may alter binding.May not detect targets that do not undergo thermal stabilization upon binding.
Primary Output List of enriched proteins in probe vs. competition sample.Proteome-wide thermal shift data (ΔTm) for thousands of proteins.
Best For... Identifying direct binding partners, including low-affinity or transient binders.Assessing target engagement in a native cellular context without modifying the compound.

Part 2: Focused Validation - Confirming and Quantifying Engagement

Once TPP or CCMS has identified a list of high-confidence candidate targets, the next phase is to validate these interactions with orthogonal, lower-throughput methods. These assays confirm the binding and provide quantitative metrics of engagement, such as target occupancy and binding affinity in a cellular context.

Method 1: Western Blot-Based CETSA

This is a targeted version of the TPP experiment, focusing on a single protein of interest identified in the initial screen. Instead of a proteome-wide MS analysis, the soluble protein fractions are analyzed by Western blotting using an antibody specific to the candidate target.

  • Causality: This directly validates the thermal stabilization of a specific protein. Observing a band at higher temperatures in the drug-treated lane, which is absent in the control lane, provides strong evidence of engagement.

Experimental Protocol: Western Blot CETSA

  • Cell Treatment & Heating: Follow steps 1-3 of the TPP protocol.

  • Protein Quantification & SDS-PAGE: Normalize the total protein concentration of the soluble fractions, then separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a membrane and probe with a primary antibody against the putative target protein, followed by a labeled secondary antibody.

  • Data Analysis: Quantify the band intensities at each temperature for both drug-treated and vehicle-treated samples. Plotting these values will generate a melting curve for the specific protein, allowing for calculation of the thermal shift.[10]

Method 2: Isothermal Dose-Response (ITDR) CETSA

This variation of CETSA is used to determine the potency of the compound for its target in a cellular environment. Instead of a temperature gradient, cells are treated with a range of compound concentrations and heated at a single, fixed temperature.

  • Causality: The fixed temperature is chosen to be one that causes significant, but not complete, denaturation of the target protein. At this temperature, higher concentrations of a binding compound will result in more of the target protein being stabilized and remaining in the soluble fraction. This allows for the generation of a dose-response curve.

Experimental Protocol: ITDR-CETSA

  • Determine Optimal Temperature: First, perform a standard Western blot CETSA to identify a temperature that results in approximately 50% precipitation of the target protein.

  • Dose-Response Treatment: Treat cells with a serial dilution of this compound.

  • Heating and Analysis: Heat all samples at the pre-determined optimal temperature. Lyse, separate, and analyze the soluble fractions by Western blot for the target protein.

  • Data Analysis: Plot the band intensity of the soluble target protein against the logarithm of the drug concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which reflects the concentration required for half-maximal thermal stabilization.[10]

Comparison of Target Validation Methods
MethodPrincipleOutputThroughputKey Advantage
Western Blot CETSA Ligand-induced thermal stabilization of a specific protein.Melting curves for a single target protein; confirms ΔTm.Low to MediumDirect validation of a specific hit from a proteomic screen.
Isothermal Dose-Response (ITDR) CETSA Dose-dependent thermal stabilization at a fixed temperature.Cellular EC50 for target engagement.MediumQuantifies compound potency at the target in a cellular context.
Real-Time CETSA (RT-CETSA) Live-cell monitoring of protein aggregation using a luciferase reporter.[12][13]Real-time melting curves from a single sample.Medium to HighHigher throughput and requires fewer cells than traditional CETSA.[12]

Conclusion: Building a Self-Validating Experimental Cascade

  • Phenotypic Screen: Establish a clear, reproducible cellular phenotype.

  • Unbiased Target Deconvolution (TPP): Use the unmodified compound in an unbiased screen to identify candidate targets based on thermal stabilization. This provides high physiological relevance.

  • Orthogonal Validation (CCMS): If possible, use an affinity-based method like CCMS to confirm direct binding, adding a layer of confidence.

  • Quantitative Confirmation (ITDR-CETSA): Quantify the potency of target engagement in cells and establish a Structure-Activity Relationship (SAR) by comparing the cellular EC50 from ITDR with the EC50 from the phenotypic assay. A strong correlation between these values is the hallmark of a well-validated mechanism of action.

By following this structured approach, researchers can move from a phenotypic observation to a mechanistically understood drug candidate, building a robust data package that stands up to scientific scrutiny and paves the way for successful preclinical and clinical development.

References

  • Almqvist, H., et al. (2016). CETSA simplifies high-throughput compound screening in live cells. Nature Methods, 13(12), 1033-1040. [Link]

  • Arrowsmith, J., & Miller, P. (2013). Trial watch: phase II and phase III attrition rates 2011-2012. Nature Reviews Drug Discovery, 12(8), 569-569. [Link]

  • Bäckström, A., et al. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. CHI Drug Discovery Meeting. [Link]

  • Coussens, N. P., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1172033. [Link]

  • Dai, L., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6675-6684. [Link]

  • Fischer, G., et al. (2011). SAHA Capture Compound--a novel tool for the profiling of histone deacetylases and the identification of additional vorinostat binders. Proteomics, 11(21), 4096-4104. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science, 341(6141), 84-87. [Link]

  • O'Connell, K. M., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 558-563. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita Resources. [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1335-1343. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment.

The following information synthesizes data from safety data sheets of structurally similar compounds and aligns with established laboratory safety standards from the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA). Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted, treating the compound with a high degree of care.

Hazard Assessment: Understanding the Risks

Therefore, it is prudent to assume that this compound may exhibit similar hazardous properties. All handling procedures must be based on the principle of minimizing all chemical exposures.[5]

Assumed Hazard Profile:

Hazard ClassPotential Effects
Skin Irritation/Corrosion May cause redness, itching, or in severe cases, chemical burns upon contact.[1][2]
Eye Damage/Irritation Can cause serious eye irritation or damage.[1][2]
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.[1][2]
Acute Toxicity (Oral, Dermal) Harmful if swallowed or absorbed through the skin.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is governed by a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements

The following table outlines the minimum PPE required for handling this compound.

Body PartPPE SpecificationRationale
Eyes/Face Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[1] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[7]Protects against splashes of the chemical which could cause serious eye damage.[1]
Hands Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[8] Gloves must be inspected before use and disposed of after contamination.[1] For ketones, specialized gloves may be required.[9]Prevents skin contact, which can lead to irritation or absorption of the chemical.[1]
Body A flame-resistant lab coat, fully buttoned.[7] For larger quantities or increased risk of splashing, a chemically resistant apron or suit is recommended.[10]Protects skin and personal clothing from contamination.
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills.
Respiratory Protection

The use of respiratory protection should be determined by the ventilation conditions and the physical form of the substance.

  • Engineering Controls First: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11][12] This is the primary method for controlling exposure to airborne contaminants.

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7] A written respiratory protection program must be in place, including fit-testing and training, as required by OSHA.

Procedural Guidance: A Step-by-Step Approach to Safety

A systematic workflow is essential for minimizing the risk of exposure and contamination.

The Handling Workflow

The following diagram illustrates the key steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS (or analogous data) & SOPs PPE_Don Don Appropriate PPE Prep->PPE_Don Vent_Check Verify Fume Hood Functionality PPE_Don->Vent_Check Weigh Weigh Solid Compound Vent_Check->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decon Decontaminate Work Area Transfer->Decon Waste Segregate & Label Waste Decon->Waste PPE_Doff Doff PPE Correctly Waste->PPE_Doff Hand_Wash Wash Hands Thoroughly PPE_Doff->Hand_Wash

Figure 1: Safe Handling Workflow for this compound.
Donning and Doffing PPE: A Critical Sequence

Incorrectly removing PPE can lead to self-contamination. Follow this sequence meticulously.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Doff1 1. Gloves (inside-out) Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat (inside-out) Doff2->Doff3

Figure 2: PPE Donning and Doffing Sequence.

Spill Management and Disposal Plan

Prompt and correct response to spills is crucial. All waste must be handled as hazardous.

Emergency Spill Procedures
  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Protect: Don appropriate PPE, including respiratory protection if needed.

  • Contain & Clean: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the spill.[13] Sweep up solid spills carefully to avoid creating dust.[1] Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal
  • Segregation: All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's EHS-approved hazardous waste management program.[14] Do not dispose of this chemical down the drain.[1]

Conclusion: A Culture of Safety

The responsible handling of this compound is a cornerstone of a robust safety culture. By understanding the potential hazards, diligently using the correct PPE, and adhering to established procedures for handling and disposal, researchers can mitigate risks and maintain a safe laboratory environment. All laboratory personnel must be trained on the contents of their facility's Chemical Hygiene Plan, which is mandated by OSHA.[15][16]

References

  • Synerzine. (2018, June 22). Ethanone, 1-(4-ethylphenyl)- Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Hydroxyphenyl)piperazine dihydrobromide. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from [Link]

  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Homepage. Retrieved from [Link]

  • PENTA. (2024, May 7). Piperidine - Safety Data Sheet. Retrieved from [Link]

  • Coverguard. (n.d.). International regulations Personal protective equipments. Retrieved from [Link]

  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • European Chemicals Agency. (2020, September 24). Know your obligations when exporting hazardous chemicals outside the EU [Video]. YouTube. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.